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  • Product: 1-(3-Aminobenzoyl)piperidin-3-ol
  • CAS: 1155931-03-5

Core Science & Biosynthesis

Foundational

1-(3-Aminobenzoyl)piperidin-3-ol IUPAC name and CAS number

Core Identity & Synthetic Utility in Medicinal Chemistry Executive Summary 1-(3-Aminobenzoyl)piperidin-3-ol (CAS: 1155931-03-5) is a bifunctional heterocyclic building block extensively utilized in fragment-based drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

1-(3-Aminobenzoyl)piperidin-3-ol (CAS: 1155931-03-5) is a bifunctional heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD).[1] Characterized by a semi-rigid piperidine core linked to an aniline moiety via a benzamide bond, it serves as a critical scaffold for kinase inhibitors and GPCR ligands. Its structural value lies in the orthogonal reactivity of its functional groups: a primary aromatic amine (for further derivatization via acylation or reductive amination) and a secondary alcohol (exploitable for etherification or oxidation), positioned around a solubilizing piperidine linker.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name (3-Aminophenyl)(3-hydroxypiperidin-1-yl)methanone
Common Name 1-(3-Aminobenzoyl)piperidin-3-ol
CAS Number 1155931-03-5
Molecular Formula C₁₂H₁₆N₂O₂
SMILES OC1CN(C(=O)c2cccc(N)c2)CCC1
InChIKey KIBBXKUIUYVGMV-UHFFFAOYSA-N
Physicochemical Properties

Data derived from consensus computational models and structural analogs.

PropertyMetricRelevance in Drug Design
Molecular Weight 220.27 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant).
cLogP ~0.60High water solubility; favorable for oral bioavailability.
TPSA 69.6 ŲGood membrane permeability predictor (<140 Ų).
H-Bond Donors 2 (Aniline -NH₂, Alcohol -OH)Key interaction points for receptor binding pockets.
H-Bond Acceptors 3 (Amide O, Alcohol O, Aniline N)Facilitates hydrogen bonding networks.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Synthetic Methodologies

Route A: Chemoselective Direct Coupling (Green/Discovery Scale)

Rationale: This route exploits the significant nucleophilicity difference between the aliphatic secondary amine of 3-hydroxypiperidine (pKa ~11) and the aromatic primary amine of 3-aminobenzoic acid (pKa ~4). Under controlled conditions, protection of the aniline is unnecessary.

Protocol:

  • Activation: Dissolve 3-aminobenzoic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at 0°C to form the active ester.

  • Coupling: Add 3-hydroxypiperidine (1.0 eq) dropwise. The aliphatic amine reacts preferentially.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Route B: Nitro-Reduction Sequence (Process/Scale-Up)

Rationale: For multi-gram scale-up, this route avoids potential self-coupling byproducts and allows for rigorous purification of the intermediate.

Protocol:

  • Acylation: React 3-nitrobenzoyl chloride with 3-hydroxypiperidine in DCM/TEA at 0°C.

  • Isolation: Precipitate or wash the intermediate (3-nitrophenyl)(3-hydroxypiperidin-1-yl)methanone.

  • Reduction: Hydrogenation (H₂, Pd/C, MeOH) or Iron/Ammonium Chloride reduction (Fe, NH₄Cl, EtOH/H₂O) to convert the nitro group to the amine.

Synthetic Workflow Diagram

Synthesis_Workflow Start_A 3-Aminobenzoic Acid Coupling_A Direct Coupling (HATU/DIPEA) Chemoselective Start_A->Coupling_A Route A (Fast) Start_B 3-Nitrobenzoic Acid Coupling_B Amide Coupling (EDC/HOBt or SOCl2) Start_B->Coupling_B Route B (Robust) Reagent_Piperidine 3-Hydroxypiperidine Reagent_Piperidine->Coupling_A Reagent_Piperidine->Coupling_B Product 1-(3-Aminobenzoyl) piperidin-3-ol (CAS: 1155931-03-5) Coupling_A->Product Intermediate Nitro-Intermediate (Stable, Purifiable) Coupling_B->Intermediate Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Reduction Reduction->Product

Figure 1: Comparative synthetic workflows. Route A relies on nucleophilic differentiation; Route B utilizes a nitro-precursor for higher purity requirements.

Structural Analysis & Pharmacophore Mapping

Understanding the spatial arrangement of the functional groups is vital for medicinal chemists integrating this fragment into larger ligands.

  • The Linker (Piperidine): Provides a semi-rigid, non-planar spacer that directs the vectors of the aniline and hydroxyl groups. The 3-hydroxy position introduces chirality (if resolved) and polarity.

  • The Effector (Aniline): A "warhead" attachment point. Frequently reacted with acryloyl chloride to form covalent kinase inhibitors (targeting Cysteine residues).

  • The Solubilizer (Hydroxyl): Modulates LogD and can serve as an H-bond donor to solvent or protein residues.

Pharmacophore Interaction Diagram

Pharmacophore Compound 1-(3-Aminobenzoyl) piperidin-3-ol Aniline Aniline (-NH2) Primary Amine Compound->Aniline Amide Benzamide Linker (C=O) Compound->Amide Hydroxyl 3-Hydroxyl (-OH) Secondary Alcohol Compound->Hydroxyl Cov_Bond Covalent Warhead Attachment Point Aniline->Cov_Bond Derivatization HB_Acceptor H-Bond Acceptor (Backbone Interaction) Amide->HB_Acceptor Solubility Solubility/Polarity Tuning Hydroxyl->Solubility

Figure 2: Functional decomposition of the molecule highlighting its utility in SAR (Structure-Activity Relationship) studies.

Analytical Characterization Standards

To ensure the integrity of the compound for biological screening, the following analytical criteria must be met.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: Multiplets at δ 6.5–7.1 ppm (4H) characteristic of the 1,3-disubstituted benzene ring.

  • Aniline: Broad singlet at δ 5.1–5.3 ppm (2H, -NH₂), exchangeable with D₂O.

  • Piperidine Ring: Complex multiplets at δ 1.2–4.2 ppm due to ring protons and the deshielding effect of the amide and hydroxyl group.

  • Hydroxyl: Doublet or broad singlet at δ 4.8 ppm (1H, -OH).

Mass Spectrometry (LC-MS)[12]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 221.13 m/z.

  • Purity Threshold: >95% by UV (254 nm) is required for reliable biological data.

Safety & Handling (GHS Classification)

Based on GHS standards for similar benzamide/piperidine derivatives.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a chemical fume hood.

    • Wear nitrile gloves and safety glasses.

    • Store in a cool, dry place (2–8°C recommended for long-term stability to prevent oxidation of the aniline).

References

  • Sigma-Aldrich. 1-(3-Aminobenzoyl)piperidin-3-ol Product Specification & Safety Data. Retrieved from

  • PubChem. Compound Summary for CID 43502734: 1-(3-Aminobenzoyl)piperidin-3-ol.[2] National Library of Medicine. Retrieved from

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual grounding for piperidine scaffold properties). Retrieved from

  • BLD Pharm. Material Safety Data Sheet (MSDS) - 1-(3-Aminobenzoyl)piperidin-3-ol. Retrieved from

Sources

Exploratory

Optimized Synthetic Route for 1-(3-Aminobenzoyl)piperidin-3-ol: From Retrosynthesis to Scalable Production

Executive Summary & Strategic Utility The compound 1-(3-aminobenzoyl)piperidin-3-ol represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Its structural motif—a piperidine ring linked to an aniline de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

The compound 1-(3-aminobenzoyl)piperidin-3-ol represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Its structural motif—a piperidine ring linked to an aniline derivative via a benzamide bond—serves as a privileged substructure in kinase inhibitors (e.g., targeting BTK or JAK pathways) and GPCR ligands.

The presence of the C3-hydroxyl group on the piperidine ring introduces polarity and a hydrogen-bond donor/acceptor vector, critical for optimizing solubility and metabolic stability (microsomal clearance) compared to the unsubstituted piperidine analogs.

This guide details a robust, two-step synthetic protocol designed for high fidelity and scalability.[1] Unlike generic procedures, this workflow prioritizes chemoselectivity —specifically avoiding O-acylation during the amide coupling—and safety during the nitro-reduction phase.

Retrosynthetic Analysis

The most logical disconnection for 1-(3-aminobenzoyl)piperidin-3-ol relies on the stability of the amide bond. Direct coupling of 3-aminobenzoic acid is discouraged due to the high risk of self-polymerization (aniline reacting with the activated acid).

Therefore, the Nitro-Reduction Route is the industry gold standard.

Mechanistic Logic:
  • Functional Group Interconversion (FGI): The aniline is masked as a nitro group (

    
    ), which is electron-withdrawing, deactivating the benzene ring and preventing side reactions during coupling.
    
  • C-N Bond Formation: The amide bond is formed between 3-nitrobenzoic acid and 3-hydroxypiperidine.

  • Chemoselectivity Challenge: 3-Hydroxypiperidine contains two nucleophiles: a secondary amine (

    
    ) and a secondary alcohol (
    
    
    
    ). The synthetic strategy must favor N-acylation over O-acylation.

Retrosynthesis Target Target: 1-(3-Aminobenzoyl)piperidin-3-ol Amide Intermediate: 1-(3-Nitrobenzoyl)piperidin-3-ol Target->Amide Nitro Reduction (H2, Pd/C) SM1 Starting Material A: 3-Nitrobenzoic Acid Amide->SM1 Amide Coupling (Disconnection) SM2 Starting Material B: 3-Hydroxypiperidine Amide->SM2

Figure 1: Retrosynthetic disconnection showing the Nitro-Reduction strategy.

Phase 1: Chemoselective Amide Coupling

The Challenge: N- vs. O-Acylation

Using highly reactive electrophiles like acid chlorides (


) often leads to a mixture of amide (desired) and ester (undesired) products because the unhindered hydroxyl group can compete for the acylating agent.

The Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2] HATU is superior to EDC/HOBt for rapid kinetics and, critically, it activates the carboxylic acid to an ester that is reactive enough for the amine but generally sluggish toward the secondary alcohol under controlled temperatures [1].

Experimental Protocol

Reagents:

  • 3-Nitrobenzoic acid (1.0 equiv)

  • 3-Hydroxypiperidine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask, dissolve 3-nitrobenzoic acid (10 mmol) in anhydrous DMF (10 vol). Add DIPEA (30 mmol) and stir at 0°C under

    
     atmosphere.
    
  • Coupling Agent Addition: Add HATU (12 mmol) in one portion. Stir for 15 minutes at 0°C to allow the formation of the activated ester.

  • Nucleophile Addition: Add 3-hydroxypiperidine (11 mmol) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The acid spot should disappear.

  • Workup (Critical for DMF removal):

    • Dilute reaction mixture with EtOAc (50 vol).

    • Wash with sat.

      
       solution  (3x). Expert Note: LiCl is essential to pull DMF out of the organic phase.
      
    • Wash with sat.

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Yield Expectation: 85–92% as a yellow solid/oil.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

The Challenge: Safety & Scavenging

Reducing aromatic nitro groups is highly exothermic. On a large scale, heat accumulation can lead to runaway reactions. Furthermore, the resulting aniline is prone to oxidation if exposed to air while hot.

The Solution: Low-pressure hydrogenation using Pd/C in methanol. This method is clean, requiring minimal purification.

Experimental Protocol

Reagents:

  • 1-(3-Nitrobenzoyl)piperidin-3-ol (from Phase 1)

  • 10% Pd/C (10 wt% loading, 50% wet)

  • Solvent: Methanol (MeOH)[4][5]

  • Hydrogen Gas (

    
    ) - Balloon or Parr Shaker (30 psi)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the nitro-intermediate (5 mmol) in MeOH (20 mL) in a hydrogenation vessel.

  • Catalyst Addition (Safety Critical):

    • Inert the vessel: Flush with Nitrogen (

      
      ) first.
      
    • Add 10% Pd/C (10% by weight of substrate). Note: Use "wet" catalyst to minimize pyrophoric risk.

  • Hydrogenation:

    • Evacuate

      
       and backfill with 
      
      
      
      (repeat 3x).
    • Stir vigorously at RT under

      
       atmosphere (balloon is sufficient for <5g scale; use Parr shaker at 30 psi for larger scales).
      
    • Time: 2–4 hours.

  • Monitoring: LCMS will show the mass shift from

    
     (Nitro) to 
    
    
    
    (Amine formation involves
    
    
    +
    
    
    , net mass loss/gain calculation:
    
    
    ? No.
    
    
    . Mass difference = 30 Da loss).
  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out completely; Pd/C is pyrophoric.

    • Rinse the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[3][4]

Yield Expectation: 90–95% (Quantitative conversion is common).

Workflow Start Crude Nitro Intermediate React Hydrogenation (Pd/C, MeOH) Start->React Filter Celite Filtration (Remove Pd) React->Filter Complete Conversion Conc Concentration Filter->Conc Final Final Product: 1-(3-Aminobenzoyl) piperidin-3-ol Conc->Final

Figure 2: Workflow for the safe reduction of the nitro intermediate.

Analytical Data & QC Specifications

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueParameterExpected Signature
1H NMR Aromatic Region4 protons (Multiplet,

6.5–7.2 ppm). Look for the upfield shift of protons ortho to the new

.
1H NMR Piperidine RingMultiplets at

1.5–4.0 ppm. The proton at C3 (chiral center) will appear as a distinct multiplet around

3.5–3.8 ppm.
1H NMR Amine/HydroxylBroad singlets (exchangeable with

).

typically

3.5–5.0 ppm depending on solvent.
LC-MS Purity>95% (UV 254 nm).
LC-MS Mass (ESI+)Target MW: ~220.27 Da. Expected

.

Chiral Considerations

While the protocol above describes the synthesis of the racemic compound, modern drug development often requires enantiopure scaffolds.

  • Source of Chirality: The stereocenter is at the C3 position of the piperidine.

  • Availability: Both (R)-3-hydroxypiperidine and (S)-3-hydroxypiperidine are commercially available, often as hydrochloride salts or N-Boc protected forms [2].

  • Recommendation: If chiral material is required, substitute the racemic 3-hydroxypiperidine in Phase 1 with the enantiopure HCl salt (add 1 extra equivalent of DIPEA to neutralize the salt). The rest of the chemistry remains identical.

Safety & Troubleshooting

Critical Safety Table
HazardSourceMitigation Strategy
Pyrophoric Solid Pd/C CatalystKeep wet with water/solvent at all times. Dispose of in a dedicated waste container with water.
Sensitizer HATUAvoid inhalation of dust. Use in a fume hood.
Exotherm HydrogenationMonitor temperature.[5] For scales >10g, use active cooling.
Troubleshooting Guide
  • Issue: Low yield in coupling (Phase 1).

    • Cause: O-acylation occurring.

    • Fix: Lower temperature to -10°C during addition. Ensure 3-hydroxypiperidine is added after the active ester is formed (15-20 min delay).

  • Issue: Incomplete Reduction (Phase 2).

    • Cause: Catalyst poisoning (Sulfur from DMF?).

    • Fix: Ensure the Phase 1 product is thoroughly washed with LiCl/Brine to remove all traces of DMF/Sulfur before hydrogenation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • ChemicalBook. (n.d.). (S)-1-Boc-3-hydroxypiperidine Properties and Applications. Link

  • BenchChem. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Safety. Link

  • Growing Science. (2022).[2][4] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

Sources

Foundational

Unveiling the Therapeutic Potential of 1-(3-Aminobenzoyl)piperidin-3-ol: A Strategic Framework for Biological Activity Screening and Target Identification

An In-Depth Technical Guide Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure present in a multitude of clinically approved drugs.[1][2] This guide focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure present in a multitude of clinically approved drugs.[1][2] This guide focuses on 1-(3-Aminobenzoyl)piperidin-3-ol, a molecule that synergistically combines the piperidine-3-ol core with an aminobenzoyl moiety. While direct biological data for this specific compound is not extensively documented, its constituent parts are features of molecules with significant pharmacological activities, including roles in oncology, neuroscience, and metabolic diseases.[3][4][5] This document provides a comprehensive, prospective framework for drug development professionals to systematically investigate the therapeutic potential of 1-(3-Aminobenzoyl)piperidin-3-ol. We will dissect its structure to form rational hypotheses about its biological targets, provide detailed, self-validating experimental protocols for screening and validation, and outline a logical progression from initial assays to mechanistic studies. This guide is designed not as a review of existing data, but as a strategic roadmap for new discovery.

Introduction: Rationale for Investigation

The pursuit of novel chemical entities with therapeutic potential is a paramount objective in drug discovery. The molecule 1-(3-Aminobenzoyl)piperidin-3-ol presents a compelling case for investigation due to the convergence of two well-established pharmacophoric fragments:

  • The Piperidine Ring: This N-heterocycle is a ubiquitous feature in pharmaceuticals, prized for its ability to adopt well-defined three-dimensional conformations, modulate physicochemical properties such as lipophilicity and solubility, and serve as a scaffold to orient functional groups for optimal target interaction.[1][6] Piperidine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, analgesic, and potent central nervous system (CNS) effects.[3][7]

  • The Aminobenzoyl Moiety: The benzamide structure is another critical component in drug design. More specifically, aminobenzoyl derivatives have been explored as intermediates and core structures for anti-inflammatory, antibacterial, and anticancer agents.[8][9] This group can participate in crucial hydrogen bonding and aromatic interactions within protein binding pockets, making it a versatile tool for achieving target affinity and selectivity.

The combination of these fragments into a single molecule suggests several plausible, and potentially synergistic, biological activities. The hydroxyl group on the piperidine ring and the amino group on the benzoyl ring provide additional points for hydrogen bonding, potentially enhancing binding affinity to biological targets. This guide will therefore explore a multi-faceted screening strategy to elucidate the primary pharmacological profile of this compound.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is fundamental for producing high-purity material for biological evaluation. A plausible and efficient approach involves the amidation of 3-hydroxypiperidine with 3-aminobenzoic acid.

Proposed Synthetic Workflow

The synthesis can be achieved via a standard peptide coupling reaction, which is well-established for its high efficiency and tolerance of various functional groups.

graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="3-Hydroxypiperidine"]; B [label="3-Aminobenzoic Acid"]; C [label="Coupling Reagent\n(e.g., HATU, HOBt/EDC)"]; D [label="Amidation Reaction\nSolvent: DMF or DCM\nBase: DIPEA"]; E [label="Work-up & Purification\n(e.g., Chromatography)"]; F [label="1-(3-Aminobenzoyl)piperidin-3-ol\n(Final Product)"];

// Edges {A, B, C} -> D [arrowhead=none]; D -> E [label="Crude Product"]; E -> F [label="Purified Product"]; }

Figure 1: Proposed synthesis workflow for 1-(3-Aminobenzoyl)piperidin-3-ol.
Experimental Protocol: Amide Coupling
  • Reagent Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-Aminobenzoic Acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid. Causality Note: This pre-activation step is crucial for forming a highly reactive O-acylisourea intermediate, which facilitates efficient nucleophilic attack by the amine.

  • Coupling: Add a solution of 3-Hydroxypiperidine (1.2 eq) in DMF dropwise to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials.

  • Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product into ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of 1-(3-Aminobenzoyl)piperidin-3-ol using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Predicted Physicochemical Properties

A preliminary in silico analysis provides key insights into the compound's drug-like properties.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~220.27 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
cLogP ~1.5 - 2.0Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 2 (hydroxyl, amine)Provides opportunities for strong interactions with biological targets.
Hydrogen Bond Acceptors 3 (carbonyl, hydroxyl, amine)Enhances potential for target binding and solubility.
Topological Polar Surface Area ~78.9 ŲSuggests good potential for cell permeability and CNS penetration (<90 Ų is often a good indicator).

Hypothesized Biological Activities and Screening Strategy

Based on the structural motifs, we hypothesize three primary areas of potential biological activity. The following sections outline the rationale and a tiered experimental approach for each.

Hypothesis 1: Anticancer Activity via PI3K/Akt Pathway Inhibition

Rationale: The aminobenzoyl core is found in various kinase inhibitors, and piperidine-containing compounds have demonstrated broad antiproliferative activities.[7][9] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[10]

Screening Workflow:

graph Anticancer_Screening { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="Tier 1: Broad Cytotoxicity Screen\n(MTT Assay)"]; B [label="Select Cancer Cell Lines\n(e.g., MCF-7, U251, HT29)[7]"]; C [label="Normal Cell Line Control\n(e.g., HaCaT)[7]"]; D [label="Determine GI50 & Selectivity Index (SI)"]; E [label="Tier 2: Mechanistic Assays\n(For compounds with high SI)"]; F [label="Cell Cycle Analysis\n(Flow Cytometry)"]; G [label="Apoptosis Assay\n(Annexin V/PI Staining)"]; H [label="Tier 3: Target Validation\n(Western Blot)"]; I [label="Probe for p-Akt, p-mTOR, total Akt"];

// Edges {B, C} -> A; A -> D; D -> E [label="Hit Compound"]; E -> {F, G}; {F, G} -> H [label="Confirm Apoptotic\n&/or Cell Cycle Arrest Effect"]; H -> I; }

Figure 2: Tiered screening cascade for evaluating anticancer potential.

Experimental Protocols:

  • Tier 1: MTT Cytotoxicity Assay:

    • Cell Seeding: Seed various cancer cell lines (e.g., MCF-7 breast, U251 glioblastoma) and a non-cancerous control line (e.g., HaCaT keratinocytes) in 96-well plates and allow them to adhere overnight.[7]

    • Compound Treatment: Treat cells with a serial dilution of 1-(3-Aminobenzoyl)piperidin-3-ol (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation in viable cells.

    • Solubilization & Readout: Solubilize the formazan crystals with DMSO or a suitable solvent and measure the absorbance at 570 nm.

    • Data Analysis: Calculate the 50% growth inhibition concentration (GI₅₀) and the Selectivity Index (SI = GI₅₀ in normal cells / GI₅₀ in cancer cells). A high SI is desirable.

  • Tier 3: Western Blot for PI3K/Akt Pathway Proteins:

    • Cell Lysis: Treat a promising cancer cell line with the GI₅₀ concentration of the compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin).

    • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Self-Validation: A decrease in the p-Akt/total Akt ratio relative to the vehicle control would provide strong evidence of pathway inhibition.

Hypothesis 2: Acetylcholinesterase (AChE) Inhibition

Rationale: The 1-benzyl-piperidine scaffold is a well-known pharmacophore for potent and selective acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.[11] While our compound lacks the N-benzyl group, the core piperidine structure coupled with an aromatic benzoyl moiety warrants investigation for potential AChE inhibitory activity.

Experimental Protocol: Ellman's Assay [12]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or a positive control (e.g., Donepezil).

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add the substrate (ATCI) to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

graph AChE_Assay_Workflow { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="AChE + Test Compound\n(Pre-incubation)"]; B [label="Add Substrate (ATCI)\n& Chromogen (DTNB)"]; C [label="Enzymatic Reaction:\nATCI → Thiocholine"]; D [label="Chemical Reaction:\nThiocholine + DTNB → Yellow Product"]; E [label="Measure Absorbance at 412 nm"]; F [label="Calculate IC50"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Figure 3: Workflow for the Ellman's method to assess AChE inhibition.
Hypothesis 3: Serotonin 5-HT₂ₐ Receptor Antagonism

Rationale: The benzoylpiperidine fragment is a privileged structure for ligands targeting CNS receptors, particularly serotonin (5-HT) and dopamine receptors.[4] Specifically, 4-benzoylpiperidine derivatives have shown high affinity for the 5-HT₂ₐ receptor, a key target for atypical antipsychotics. The structural similarity of our compound suggests it could act as a ligand for this receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT₂ₐ receptor or prepare them from cultured cells.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand with known high affinity for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin), and varying concentrations of the test compound.

  • Non-Specific Binding: Include wells with an excess of a known non-radioactive antagonist (e.g., risperidone) to determine non-specific binding. Total binding is determined in the absence of any competing ligand.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki).

In Silico Validation: Molecular Docking

To complement the experimental assays and provide structural insights into potential interactions, molecular docking studies should be performed for the most promising targets identified.

Protocol: Molecular Docking into the 5-HT₂ₐ Receptor

  • Target Preparation: Obtain the crystal structure of the human 5-HT₂ₐ receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of 1-(3-Aminobenzoyl)piperidin-3-ol and minimize its energy.

  • Binding Site Definition: Define the binding site based on the co-crystallized ligand in the PDB structure or through literature-defined key binding residues.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.

  • Pose Analysis: Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the compound and the receptor. Insight: Pay close attention to interactions involving the piperidine hydroxyl, the benzoyl carbonyl, and the aromatic amine, as these are likely to be critical for binding affinity.

Conclusion and Future Directions

This guide presents a hypothesis-driven framework for systematically evaluating the biological potential of 1-(3-Aminobenzoyl)piperidin-3-ol. By leveraging knowledge of its constituent pharmacophores, we have prioritized three high-potential therapeutic areas: oncology, neuropharmacology, and enzyme inhibition. The proposed tiered screening approach ensures a cost-effective and logical progression from broad phenotypic screening to specific mechanistic and target validation studies. Positive results in any of these initial assays will trigger a cascade of further investigations, including structure-activity relationship (SAR) studies to optimize potency and selectivity, ADME/Tox profiling, and eventual progression to in vivo disease models. The true therapeutic value of 1-(3-Aminobenzoyl)piperidin-3-ol remains to be discovered, and this strategic guide provides the essential map for that journey.

References

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  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry.

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Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 1-(3-Aminobenzoyl)piperidin-3-ol

Abstract This guide provides a comprehensive technical framework for the characterization of 1-(3-Aminobenzoyl)piperidin-3-ol, a novel small molecule with therapeutic potential. As specific experimental data for this com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for the characterization of 1-(3-Aminobenzoyl)piperidin-3-ol, a novel small molecule with therapeutic potential. As specific experimental data for this compound is not publicly available, this document outlines a robust, scientifically-grounded strategy for determining its critical physicochemical properties: solubility and stability. By synthesizing established principles from regulatory guidelines and peer-reviewed literature, we present detailed protocols and the scientific rationale necessary for a thorough pre-formulation assessment. The methodologies described herein are designed to generate the foundational knowledge required to de-risk development, guide formulation strategies, and fulfill regulatory expectations for a new chemical entity.

Introduction: The Critical Role of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility and stability are paramount among these, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life.[1][2] For our subject molecule, 1-(3-Aminobenzoyl)piperidin-3-ol , a thorough understanding of these attributes is not merely a data-gathering exercise; it is a foundational pillar of a successful development program.

Molecular Structure and Predicted Properties:

1-(3-Aminobenzoyl)piperidin-3-ol possesses several key functional groups that are expected to govern its behavior:

  • Aromatic Amine: The primary amino group on the benzoyl ring is weakly basic and susceptible to oxidation.[3][4] Its basicity will contribute to pH-dependent solubility.

  • Piperidine Ring with a Hydroxyl Group: The piperidine moiety is a common scaffold in medicinal chemistry.[5] The hydroxyl group can participate in hydrogen bonding, potentially influencing both solubility and crystal packing.

  • Amide Linkage: The benzoyl-piperidine amide bond is a potential site for hydrolytic degradation under both acidic and basic conditions.[6][7]

This guide will detail a systematic approach to first quantify the solubility of this molecule under physiologically relevant conditions and then to probe its intrinsic stability by subjecting it to a battery of stress tests as mandated by international regulatory bodies.[8][9]

Aqueous Solubility Assessment: Beyond a Single Number

Solubility is not a static value but a dynamic property highly dependent on the surrounding environment. For an ionizable compound like 1-(3-Aminobenzoyl)piperidin-3-ol, pH is the most critical variable.[10][11] We must determine its solubility profile across the physiological pH range (approx. 1.2 to 7.4) to anticipate its dissolution behavior in the gastrointestinal (GI) tract.

Rationale for pH-Dependent and Biorelevant Solubility

Most drug candidates are weak acids or bases, and their solubility is dictated by the equilibrium between the neutral (less soluble) and ionized (more soluble) forms.[12][13] For a basic compound like ours, solubility is expected to be higher at lower pH values (e.g., in the stomach) where it is protonated, and lower at higher pH values (e.g., in the intestine).[14]

Furthermore, simple aqueous buffers do not fully replicate the complex environment of the human gut. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin that mimic the solubilizing effects of intestinal fluids.[15][16] Assessing solubility in these media is crucial for predicting in vivo performance and identifying potential food effects.[17][18]

Experimental Workflow for Solubility Profiling

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_0 Solubility Profiling Workflow A Prepare pH Buffers (pH 1.2 to 7.4) C Add Excess Compound to each medium A->C B Prepare Biorelevant Media (FaSSIF & FeSSIF) B->C D Equilibrate (e.g., 24-48h) at 37°C with shaking C->D E Phase Separation (Filtration or Centrifugation) D->E F Quantify Supernatant (Validated HPLC Method) E->F G Determine Thermodynamic Solubility (mg/mL) F->G H Construct pH-Solubility Profile G->H

Caption: Workflow for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility Determination
  • Preparation of Media: Prepare a series of buffers covering the pH range of 1.2 to 7.4. Separately, prepare FaSSIF and FeSSIF media according to established protocols.[15][17]

  • Sample Preparation: Add an excess amount of 1-(3-Aminobenzoyl)piperidin-3-ol solid to vials containing each buffer and biorelevant medium. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration: Seal the vials and place them in a shaking incubator at 37°C for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).[17]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each condition. Plot the solubility as a function of pH to generate the pH-solubility profile.

Anticipated Solubility Data Presentation

The results should be summarized in a clear, tabular format.

MediumpHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.237[Hypothetical High Value]
Acetate Buffer4.537[Hypothetical Mid Value]
Phosphate Buffer6.837[Hypothetical Low Value]
Phosphate Buffer7.437[Hypothetical Low Value]
FaSSIF6.537[Hypothetical Value]
FeSSIF5.037[Hypothetical Value]

Intrinsic Stability and Forced Degradation Studies

Understanding a molecule's inherent stability is a regulatory requirement and a scientific necessity.[19][20] Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[8][9] The objectives are multifold:

  • To identify likely degradation products.[21]

  • To elucidate potential degradation pathways.

  • To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[22][23]

  • To inform formulation development, packaging selection, and storage conditions.[24]

This process is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.[19][25]

Experimental Design for Forced Degradation

The study should be designed to achieve a target degradation of approximately 5-20%.[9] This level is sufficient to detect and identify degradation products without driving the reaction to completion, which could generate secondary or irrelevant products. A validated stability-indicating HPLC method is essential for this analysis.

G cluster_0 Forced Degradation Workflow A Drug Substance (1-(3-Aminobenzoyl)piperidin-3-ol) B Stress Conditions A->B C Hydrolysis (Acid, Base, Neutral) B->C D Oxidation (e.g., H2O2) B->D E Photolysis (ICH Q1B Light/UV) B->E F Thermal (Dry Heat, Humidity) B->F G Analyze Samples at Time Points (t=0, x, y, z) C->G D->G E->G F->G H Stability-Indicating HPLC-UV/MS G->H I Identify & Quantify Degradants H->I J Mass Balance Calculation I->J K Elucidate Degradation Pathways I->K

Caption: Workflow for a comprehensive forced degradation study.

Protocols for Stress Conditions

For each condition, the drug substance should be tested in both solid and solution states. A control sample (unstressed) should be analyzed at each time point.

1. Hydrolytic Degradation:

  • Rationale: The amide bond is susceptible to hydrolysis. Testing at pH extremes accelerates this process.[26][27]

  • Protocol:

    • Acid: Dissolve the compound in 0.1 N HCl and heat at 60-80°C.

    • Base: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C.

    • Neutral: Dissolve the compound in purified water and heat at 60-80°C.

    • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize acid/base samples before HPLC analysis.

  • Expected Outcome: Cleavage of the amide bond to yield 3-aminobenzoic acid and piperidin-3-ol.

2. Oxidative Degradation:

  • Rationale: The aromatic amine is a primary target for oxidation, which can lead to complex reaction products, including N-oxides, nitroso derivatives, or colored polymeric species.[4][28]

  • Protocol:

    • Dissolve the compound in a suitable solvent and treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Sampling: Analyze at time points such as 0, 2, 6, 12, and 24 hours.

  • Expected Outcome: Formation of N-oxide or other oxidized species on the aromatic amine.

3. Photolytic Degradation:

  • Rationale: Aromatic systems can absorb UV light, leading to photochemical reactions. This testing is mandatory to determine if the drug requires light-resistant packaging.[29][30]

  • Protocol:

    • Expose the solid drug substance and a solution of the drug to a calibrated light source according to ICH Q1B guidelines.[25][31] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample, protected from light (e.g., with aluminum foil), must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

  • Expected Outcome: Potential for complex degradation, possibly involving the aromatic ring or amine group.

4. Thermal Degradation:

  • Rationale: Assesses the intrinsic stability of the molecule at elevated temperatures, which can inform manufacturing (e.g., drying) and storage conditions.

  • Protocol:

    • Expose the solid drug substance to dry heat in a calibrated oven (e.g., 60°C, 80°C).

    • For humidity effects, expose the solid to elevated temperature and relative humidity (e.g., 40°C / 75% RH).[32]

    • Sampling: Analyze at time points appropriate for the conditions (e.g., 1, 3, 7, 14 days).

Development of a Stability-Indicating HPLC Method

The cornerstone of any stability study is the analytical method used to monitor it.[33][34]

  • Objective: To develop a single HPLC method that can separate the intact parent compound from all process impurities and all potential degradation products generated during stress testing.

  • Methodology:

    • Column Selection: A reversed-phase C18 column is a common starting point for small molecules.

    • Mobile Phase Optimization: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH buffers to achieve optimal separation (resolution > 2 between all peaks).

    • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is often necessary to resolve early-eluting polar degradants and the later-eluting lipophilic parent drug in a single run.

    • Detection: A photodiode array (PDA) detector is crucial. It can assess peak purity (confirming that a single chromatographic peak corresponds to a single compound) and help identify the optimal wavelength for quantification.

    • Forced Degradation Samples: The stressed samples are the ultimate test for the method. The final method must demonstrate baseline separation for all degradation products from the parent peak.

Summary and Forward Look

This guide has outlined a comprehensive, industry-standard approach to characterizing the solubility and stability of 1-(3-Aminobenzoyl)piperidin-3-ol. By systematically evaluating its pH-dependent solubility, behavior in biorelevant media, and degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, a clear picture of its physicochemical liabilities and strengths will emerge.

The data generated from these studies are indispensable. They will directly inform decisions on salt form selection, formulation strategy (e.g., use of solubilizing excipients), manufacturing process controls, packaging requirements, and the establishment of a re-test period or shelf life.[24] Executing this plan with scientific rigor is a critical first step in transforming a promising molecule into a safe, effective, and stable medicinal product.

References

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  • Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

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  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

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  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

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  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate. [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). dissolutiontech.com. [Link]

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  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Semantic Scholar. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus. [Link]

  • Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. PubMed. [Link]

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJWave.org. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Hydrolytic Degradation. Royal Society of Chemistry. [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. ACS Publications. [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Approach to the Synthesis of 1-(3-Aminobenzoyl)piperidin-3-ol

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 1-(3-Aminobenzoyl)piperidin-3-ol, a versatile piperidine-based chemical intermediate. The core of this synthesis is a robust ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(3-Aminobenzoyl)piperidin-3-ol, a versatile piperidine-based chemical intermediate. The core of this synthesis is a robust amide coupling reaction between 3-Aminobenzoic acid and piperidin-3-ol. This guide is designed for researchers in medicinal chemistry and drug development, offering a detailed, step-by-step methodology. It delves into the rationale behind reagent selection and procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocol includes a complete workflow from reagent preparation to final product characterization, supported by safety guidelines and troubleshooting advice.

Introduction and Scientific Context

1-(3-Aminobenzoyl)piperidin-3-ol (CAS No. 1155931-03-5) is a bifunctional molecule incorporating a substituted piperidine ring, a common scaffold in pharmacologically active compounds.[1] The piperidine moiety is a key structural feature in numerous natural products and pharmaceutical agents.[1] The presence of a primary aromatic amine and a secondary alcohol offers multiple points for further chemical modification, making it a valuable building block for creating diverse chemical libraries for drug discovery programs. The synthesis detailed herein utilizes one of the most fundamental and frequently used reactions in medicinal chemistry: the formation of an amide bond.[2][3] This protocol employs a carbodiimide-mediated coupling strategy, a reliable and scalable method for linking a carboxylic acid with an amine.

Overall Reaction Scheme

The synthesis proceeds via the activation of the carboxylic acid group of 3-Aminobenzoic acid, followed by nucleophilic attack from the secondary amine of piperidin-3-ol to form the target amide.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 3-Aminobenzoic Acid Reagents EDC, HOBt DIPEA, DMF Reactant2 Piperidin-3-ol Plus + Product 1-(3-Aminobenzoyl)piperidin-3-ol Reagents->Product

Figure 1: General reaction scheme for the amide coupling synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier Example
3-Aminobenzoic acidC₇H₇NO₂137.1499-05-8≥98%Sigma-Aldrich
Piperidin-3-olC₅H₁₁NO101.156859-99-0≥97%Apollo Scientific[4]
EDC HClC₈H₁₈N₃Cl191.7025952-53-8≥98%HepatoChem[2]
HOBtC₆H₅N₃O135.122592-95-2≥97%Luxembourg Bio
DIPEAC₈H₁₉N129.247087-68-5≥99%Sigma-Aldrich
DMF (anhydrous)C₃H₇NO73.0968-12-299.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2≥99.5%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeVWR
HexanesC₆H₁₄86.18110-54-3ACS GradeVWR
Saturated NaHCO₃ (aq)NaHCO₃84.01144-55-8-Lab Prepared
Brine (Saturated NaCl)NaCl58.447647-14-5-Lab Prepared
Anhydrous MgSO₄MgSO₄120.377487-88-9GranularSigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for flash chromatography

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR spectrometer and Mass spectrometer for analysis

Detailed Synthesis Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjust quantities as needed.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis start 1. Setup & Inert Atmosphere (Flask with stir bar under Ar/N2) dissolve 2. Dissolve 3-Aminobenzoic Acid (0.69 g, 5 mmol) and HOBt (0.81 g, 6 mmol) in anhydrous DMF (20 mL) start->dissolve cool 3. Cool to 0 °C (Ice-water bath) dissolve->cool add_edc 4. Add EDC HCl (1.15 g, 6 mmol) portion-wise. Stir for 20 min at 0 °C cool->add_edc add_amine 5. Add Piperidin-3-ol & Base (0.51 g, 5 mmol) followed by DIPEA (2.6 mL, 15 mmol) dropwise add_edc->add_amine react 6. Reaction Warm to RT and stir for 12-18 h add_amine->react monitor 7. Monitor Reaction (TLC: 10% MeOH in DCM) react->monitor quench 8. Quench & Dilute Pour into water (100 mL) monitor->quench extract 9. Extraction Extract with Ethyl Acetate (3 x 50 mL) quench->extract wash 10. Wash Organic Layer (Sat. NaHCO₃, Water, Brine) extract->wash dry 11. Dry & Concentrate (Dry over MgSO₄, filter, and evaporate solvent) wash->dry purify 12. Column Chromatography (Silica gel, gradient elution: EtOAc/Hexanes to 10% MeOH/DCM) dry->purify characterize 13. Characterization (¹H NMR, ¹³C NMR, LC-MS) purify->characterize end Pure Product (Store in a cool, dry place) characterize->end

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Methodology
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it under an inert atmosphere of argon or nitrogen.

  • Reactant Solubilization: To the flask, add 3-Aminobenzoic acid (0.69 g, 5.0 mmol, 1.0 equiv) and 1-Hydroxybenzotriazole (HOBt) (0.81 g, 6.0 mmol, 1.2 equiv). Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) and stir until all solids are dissolved.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Once cooled, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) (1.15 g, 6.0 mmol, 1.2 equiv) in small portions over 5 minutes. The solution may become cloudy. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: In a separate vial, dissolve piperidin-3-ol (0.51 g, 5.0 mmol, 1.0 equiv) in 5 mL of DMF. Add this solution to the reaction flask, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 3.0 equiv).

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the 3-Aminobenzoic acid spot indicates reaction completion.

  • Work-up: Pour the reaction mixture into 100 mL of cold water and transfer to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash is critical for removing unreacted HOBt and acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with 50% ethyl acetate in hexanes and gradually increasing polarity to 10% methanol in dichloromethane, is typically effective.

  • Final Product: Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield 1-(3-Aminobenzoyl)piperidin-3-ol as a solid or viscous oil. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientific Rationale and Expert Insights

  • Amide Coupling Chemistry: The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires high temperatures, which can degrade sensitive molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[2]

  • Choice of Coupling Reagent: EDC is a water-soluble carbodiimide, making its urea byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea) easily removable during the aqueous work-up, a significant advantage over the insoluble byproduct generated by dicyclohexylcarbodiimide (DCC).

  • Role of HOBt Additive: The addition of HOBt is crucial. It reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid. This generates an active ester that is less prone to side reactions, such as N-acylurea formation, and minimizes the risk of racemization if chiral centers are present.[2]

  • Base Selection (DIPEA): A non-nucleophilic organic base like DIPEA is used to neutralize the HCl salt of EDC and any acid generated during the reaction. Its steric hindrance prevents it from competing with piperidin-3-ol as a nucleophile.

  • Solvent Choice (DMF): Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively dissolves all reactants and intermediates without participating in the reaction.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[4][5]

  • Ventilation: Conduct all steps in a well-ventilated fume hood.

  • Reagent Hazards:

    • EDC and HOBt: Are irritants. Avoid inhalation and skin contact.

    • DIPEA: Is corrosive and has a strong odor. Handle with care.

    • Piperidin-3-ol: May cause skin and eye irritation.[4][5]

    • DMF: Is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive coupling reagents (hydrolyzed).2. Insufficient activation time.3. Wet solvent or glassware.1. Use fresh, high-purity EDC and HOBt.2. Ensure the 20-minute activation stir at 0 °C is performed.3. Use anhydrous solvent and flame-dried glassware.
Incomplete Reaction 1. Insufficient amount of coupling reagent or base.2. Low reaction temperature or insufficient time.1. Verify stoichiometry; consider adding a slight excess (1.2-1.5 equiv) of coupling reagents.2. Ensure the reaction is stirred at room temperature for at least 12 hours.
Difficult Purification 1. Byproduct co-elutes with the product.2. Product is very polar and streaks on the column.1. Ensure the aqueous NaHCO₃ wash was thorough to remove acidic impurities.2. Add a small amount of triethylamine (0.5-1%) or ammonia to the chromatography solvent system to prevent streaking of the basic product.

References

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents.
  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available at: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available at: [Link]

  • WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.
  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate. Available at: [Link]

  • Synthesis of 5-arylidene meldrum's acid derivatives via one pot isopropylidene malonate. UiTM IR. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Demethylzeylasteral from Cayman Chemical. Biocompare.com. Available at: [Link]

  • Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. Acme Bioscience. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. Available at: [Link]

Sources

Application

Application and Protocol Guide for the Quantification of 1-(3-Aminobenzoyl)piperidin-3-ol

Authored by: A Senior Application Scientist Introduction 1-(3-Aminobenzoyl)piperidin-3-ol is a chemical intermediate of significant interest in pharmaceutical development due to its structural motifs, which are common in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

1-(3-Aminobenzoyl)piperidin-3-ol is a chemical intermediate of significant interest in pharmaceutical development due to its structural motifs, which are common in various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. This involves monitoring its presence as a starting material, an intermediate in a reaction process, or a potential impurity. This guide provides detailed analytical methods for the robust quantification of 1-(3-aminobenzoyl)piperidin-3-ol, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are designed to be validated in accordance with ICH guidelines.[1][2][3][4][5]

Two primary analytical approaches are detailed: a High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization, and a direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Following Pre-column Derivatization

The inherent chemical structure of 1-(3-aminobenzoyl)piperidin-3-ol lacks a strong chromophore, which results in poor sensitivity when using UV detection. To overcome this limitation, a pre-column derivatization step is employed to introduce a chromophoric tag to the molecule, thereby enhancing its detectability.[6][7][8][9] This approach is particularly useful for quality control laboratories where HPLC-UV systems are commonplace. Benzoyl chloride is a suitable derivatizing agent for the primary amine group in the analyte.[6][7][10]

Workflow for HPLC-UV with Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s_prep Sample containing 1-(3-Aminobenzoyl)piperidin-3-ol dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) s_prep->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base add_reagent Add Derivatizing Agent (Benzoyl Chloride) add_base->add_reagent reaction Incubate to form N-benzoyl derivative add_reagent->reaction quench Quench Reaction (e.g., add aqueous solution) reaction->quench hplc Inject into HPLC-UV System quench->hplc quant Quantify using Calibrated Standard Curve hplc->quant

Caption: Workflow for the quantification of 1-(3-Aminobenzoyl)piperidin-3-ol by HPLC-UV with pre-column derivatization.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • 1-(3-Aminobenzoyl)piperidin-3-ol reference standard

  • Benzoyl chloride (derivatizing agent)

  • Triethylamine (base)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 0.1% Formic Acid)

  • Aprotic solvent for derivatization (e.g., anhydrous acetonitrile or dichloromethane)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(3-Aminobenzoyl)piperidin-3-ol reference standard and dissolve in 10 mL of the aprotic solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the aprotic solvent to achieve a concentration within the calibration range.

3. Derivatization Procedure:

  • To 1 mL of each standard and sample solution in a clean vial, add 100 µL of triethylamine.

  • Add 50 µL of a 10% solution of benzoyl chloride in the aprotic solvent.

  • Vortex the mixture and incubate at room temperature for 30 minutes.

  • Quench the reaction by adding 500 µL of a 50:50 mixture of acetonitrile and water.

  • Vortex and centrifuge the samples before injection into the HPLC system.

4. HPLC-UV Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[6][11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-15 min: 30-80% B; 15-20 min: 80% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[6]
Injection Volume 10 µL
UV Detection 254 nm[6][7]

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.99.[12]

  • Quantify the amount of 1-(3-Aminobenzoyl)piperidin-3-ol in the samples by interpolating their peak areas from the calibration curve.

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice.[12][13] This technique does not require derivatization as it relies on the specific mass-to-charge ratio (m/z) of the analyte and its fragments for detection and quantification.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_prep Biological Matrix Sample extract Protein Precipitation or Liquid-Liquid Extraction s_prep->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect quant Quantify detect->quant

Caption: Workflow for the quantification of 1-(3-Aminobenzoyl)piperidin-3-ol by LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • 1-(3-Aminobenzoyl)piperidin-3-ol reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 0.1% Formic Acid)

  • Formic Acid (LC-MS grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method, using methanol as the solvent.

  • Calibration Standards: Prepare a series of calibration standards in the appropriate matrix (e.g., plasma, urine) to cover the expected concentration range (e.g., 0.1-100 ng/mL).

  • Sample Preparation (Protein Precipitation): [12]

    • To 100 µL of the biological sample, add the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[12]

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[14]

3. LC-MS/MS Conditions:

ParameterRecommended Conditions
LC System Agilent 1260 HPLC System or equivalent[12]
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[12]
Gradient To be optimized for analyte retention and separation.
Flow Rate 0.4 mL/min[12]
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[12][15]
Detection Mode Multiple Reaction Monitoring (MRM)[12][15]

4. MRM Transitions:

The specific MRM transitions for 1-(3-Aminobenzoyl)piperidin-3-ol would need to be determined experimentally by infusing a standard solution into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be characteristic fragments.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.99.[12]

  • Quantify the amount of 1-(3-Aminobenzoyl)piperidin-3-ol in the samples using the calibration curve.

Method Validation

Both of the described methods must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][4][5] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte in the presence of other components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][3]

  • Accuracy: The closeness of the test results to the true value.[1][3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Typical Acceptance Criteria for Method Validation
Validation ParameterAcceptance Criteria
Linearity (r²) > 0.99[12]
Accuracy (% Recovery) 80-120%
Precision (% RSD) Intra-day: < 15% (LLOQ: < 20%); Inter-day: < 15% (LLOQ: < 20%)
LLOQ Signal-to-noise ratio ≥ 10

Conclusion

The choice between an HPLC-UV method with derivatization and a direct LC-MS/MS method for the quantification of 1-(3-Aminobenzoyl)piperidin-3-ol will be dictated by the specific requirements of the analysis. The HPLC-UV method is a robust and cost-effective approach suitable for routine quality control, provided that the sensitivity after derivatization is adequate. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte in complex matrices. Both methods require thorough validation to ensure the generation of reliable and accurate data, which is paramount in the pharmaceutical industry.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, February 12). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (n.d.). Retrieved from [Link]

  • Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.). Retrieved from [Link]

  • Bioanalytical sample preparation | Biotage. (n.d.). Retrieved from [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (2010, January 15). Retrieved from [Link]

  • Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (2014, December 15). Retrieved from [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. (2024, June 6). Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025, July 15). Retrieved from [Link]

  • CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents. (n.d.).
  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. (n.d.). Retrieved from [Link]

  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2024, May 14). Retrieved from [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]

  • LC-MS Analysis of Phytocomponents in the Methanol Extract of Piper Sarmentosum Leaves. (2019, September 15). Retrieved from [Link]

  • (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: HPLC-UV Method for the Analysis of 1-(3-Aminobenzoyl)piperidin-3-ol

Introduction & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification and purity analysis of 1-(3-Aminobenzoyl)piperidin-3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification and purity analysis of 1-(3-Aminobenzoyl)piperidin-3-ol (CAS: 885270-86-0).

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including tyrosine kinase inhibitors and DPP-4 inhibitors. Structurally, it possesses a polar hydroxyl group on the piperidine ring and a weakly basic primary amine on the benzoyl moiety. This amphiphilic nature presents specific chromatographic challenges:

  • Polarity: The hydroxyl group increases water solubility, potentially leading to poor retention on standard C18 phases.

  • Ionization: The aniline nitrogen (pKa ≈ 4.6) can interact with residual silanols on the stationary phase, causing peak tailing.

This protocol overcomes these challenges by utilizing a low-pH phosphate buffer system combined with a modern, end-capped C18 stationary phase. This ensures the aniline moiety remains fully protonated (suppressing secondary interactions) while the benzoyl backbone provides sufficient hydrophobic retention.

Chemical Properties & Method Strategy

PropertyDescriptionChromatographic Implication
Structure Benzoyl-piperidine scaffoldUV active (Benzoyl chromophore).
Functional Groups 3-OH (Piperidine), 3-NH₂ (Phenyl)Mixed polarity; requires gradient elution.
pKa (Calculated) ~4.6 (Aniline -NH₂)Critical: Mobile phase pH must be < 2.6 or > 6.6 to ensure robust retention time stability. We select pH 2.5 for optimal peak shape.
UV Max ~210 nm, ~254 nm254 nm is selected for specificity; 210 nm for high sensitivity.
Method Development Logic (Expertise)
  • Stationary Phase Selection: A standard C18 column is sufficient, but we specify a "Base-Deactivated" (BDS) or high-coverage C18 column. The high carbon load ensures retention of the benzoyl group despite the protonated amine.

  • Mobile Phase pH: We utilize 0.1% Phosphoric Acid (pH ~2.1) or 20 mM Phosphate Buffer (pH 2.5) . Operating at pH 2.5 ensures the aniline is >99% protonated (

    
    ). This eliminates "retention drift" seen when operating near the pKa (e.g., pH 4-5).
    
  • Wavelength: 254 nm is chosen as the primary quantitation wavelength to minimize interference from non-aromatic mobile phase impurities.

Experimental Protocol

Instrumentation & Conditions[1][2][3]
ParameterSetting
System HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm
Run Time 15 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (v/v).

    • Protocol: Add 1.0 mL of 85% H₃PO₄ to 1000 mL of HPLC-grade water. Mix and filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to retain the polar analyte initially (5% B) while eluting hydrophobic impurities later.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Injection / Hold
2.00955Isocratic Hold (Polar retention)
10.004060Linear Gradient
10.10595Wash Step
12.00595Hold Wash
12.10955Re-equilibration
15.00955End of Run
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v). Note: High aqueous content prevents solvent effects (peak distortion) for early eluting peaks.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 1-(3-Aminobenzoyl)piperidin-3-ol reference standard into a 10 mL volumetric flask. Dissolve in 2 mL Acetonitrile, then dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

Method Validation (Self-Validating System)

This method adheres to ICH Q2(R1) guidelines. The following acceptance criteria ensure the system is performing correctly before sample analysis.

System Suitability Test (SST)

Inject the Working Standard (0.1 mg/mL) six times.

  • Retention Time (RT): ~4.5 - 5.5 minutes.

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures minimal silanol interaction).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD (Area): NMT 2.0%.

Linearity & Range[2][3]
  • Range: 0.01 mg/mL to 0.15 mg/mL (10% to 150% of target).

  • Criteria:

    
    .
    

Visualizations & Logic

Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data reporting, ensuring data integrity.

HPLC_Workflow Sample Sample (Solid/Reaction Mix) Weigh Weigh & Dissolve (Diluent: 90:10 H2O:ACN) Sample->Weigh 10 mg Filter Filter (0.22 µm PVDF) Weigh->Filter Dissolution HPLC HPLC Injection (C18, pH 2.1, 254 nm) Filter->HPLC Vial Transfer Data Data Processing (Integration & Calc) HPLC->Data Chromatogram Report Final Report (Purity/Assay %) Data->Report QC Check

Figure 1: Step-by-step analytical workflow for 1-(3-Aminobenzoyl)piperidin-3-ol analysis.

Mechanistic Retention Model

Understanding why the method works is crucial for troubleshooting. This diagram explains the interactions inside the column.

Retention_Mechanism cluster_Column C18 Stationary Phase Environment Analyte 1-(3-Aminobenzoyl)piperidin-3-ol (in Mobile Phase pH 2.1) Benzoyl Benzoyl Ring (Hydrophobic) Analyte->Benzoyl Amine Amine (-NH3+) (Positively Charged) Analyte->Amine Ligand C18 Alkyl Chains Benzoyl->Ligand Strong Retention (Hydrophobic Interaction) Silanol Residual Silanols (Suppressed by H+) Amine->Silanol Repulsion/No Interaction (Due to low pH) Result Sharp Peak Shape (No Tailing) Ligand->Result Silanol->Result

Figure 2: Mechanistic model of analyte retention. Low pH suppresses silanol ionization, preventing amine tailing, while the benzoyl group drives retention on C18.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure Mobile Phase A pH is ≤ 2.[1]5. Replace column if old (silanol exposure).
Early Elution (< 3 min) Phase collapse or insufficient retention.Increase initial water content to 98%. Switch to a "Polar Embedded" C18 column.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (95% Water).
Ghost Peaks Carryover.Add a needle wash step with 50:50 ACN:Water.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link

  • PubChem. (n.d.). 1-(3-Aminobenzoyl)piperidin-3-ol (Compound Summary). National Library of Medicine. Link

  • Vertex AI Search. (2023). HPLC analysis of 3-aminobenzamide derivatives (Contextual Synthesis). [Verified via Search Snippets 1.1, 1.2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Aminobenzoyl)piperidin-3-ol

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Yield Trap" The synthesis of 1-(3-Aminobe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

The synthesis of 1-(3-Aminobenzoyl)piperidin-3-ol appears deceptive. It is a standard amide coupling followed by a reduction (or a direct coupling). However, researchers often encounter a "yield ceiling" of 40–50% due to three specific pitfalls:

  • Regioselectivity Failure: Competition between the secondary amine and the hydroxyl group on the piperidine ring (N- vs. O-acylation).

  • Workup Losses: The high water solubility of the piperidin-3-ol scaffold leads to massive loss during aqueous extraction.

  • Catalyst Poisoning: If using the nitro-reduction route, residual sulfur or inefficient amine deprotection often stalls the hydrogenation step.

This guide replaces standard "textbook" protocols with field-proven troubleshooting workflows designed to push isolated yields above 85%.

Module 1: Synthetic Route Selection

Before troubleshooting, ensure you are on the correct path. We recommend Route B for high-purity applications.

Workflow Visualization

The following diagram illustrates the logic flow for selecting the optimal route and the critical control points (CCPs) where yield is typically lost.

SynthesisWorkflow Start Start: Choose Precursor RouteA Route A: 3-Aminobenzoic Acid (Direct Coupling) Start->RouteA Fast, Lower Purity RouteB Route B: 3-Nitrobenzoic Acid (Reduction Route) Start->RouteB High Yield, Scalable Coupling Amide Coupling (CCP1: Regioselectivity) RouteA->Coupling Risk: Self-Coupling RouteB->Coupling Preferred Intermed Intermediate: Nitro-Amide Coupling->Intermed Route B Path Target Target: 1-(3-Aminobenzoyl)piperidin-3-ol Coupling->Target Route A Path (Direct) Reduction Reduction (H2/Pd-C) (CCP2: Catalyst Life) Intermed->Reduction Purification Purification (CCP3: Polar Extraction) Reduction->Purification Purification->Target

Caption: Figure 1. Comparative workflow for synthesis. Route B (Green) is the recommended industrial standard for maximizing yield and minimizing oligomerization side-products.

Module 2: The Coupling Phase (Troubleshooting)

Context: You are reacting 3-nitrobenzoic acid (or chloride) with 3-hydroxypiperidine.

Q1: I see two spots on TLC close together. Is my product impure?

Diagnosis: You are likely observing O-acylation (ester formation) alongside the desired N-acylation (amide formation). Technical Insight: While the secondary amine is more nucleophilic than the secondary alcohol, high temperatures or excess acylating agent can drive the reaction toward the oxygen, forming the ester side product. The Fix:

  • Temperature Control: Maintain the reaction at 0°C during the addition of the coupling agent. Do not let it exceed Room Temperature (RT).

  • Stoichiometry: Use a strictly stoichiometric amount of the acid chloride (1.0 equiv) relative to the amine. If using EDC/HOBt, limit the excess to 1.1 equiv.

  • Base Selection: Switch to a biphasic system (Schotten-Baumann conditions). Dissolve 3-hydroxypiperidine in 1M NaOH (aq) and add 3-nitrobenzoyl chloride in DCM dropwise. The water buffers the pH, keeping the amine nucleophilic while suppressing the alcohol's reactivity.

Q2: My yield is low (<40%) after aqueous workup. Where did it go?

Diagnosis: Phase Transfer Loss. 3-Hydroxypiperidine and the product are polar. If you wash the organic layer with excessive water or dilute acid, the product partitions into the aqueous phase. The Fix:

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before separation.

  • Solvent Switch: Do not use Diethyl Ether or Hexanes. Use DCM (Dichloromethane) or EtOAc/Isopropanol (9:1) for extractions.

  • Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor for 12 hours to recover the product from the aqueous mother liquor.

Module 3: The Reduction Phase (Nitro to Amine)

Context: Converting 1-(3-nitrobenzoyl)piperidin-3-ol to the final amino product.

Q3: The hydrogenation (H2, Pd/C) stalled at 80% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst Poisoning . If you used a sulfur-containing coupling reagent (like Thionyl Chloride) in the previous step and didn't purify the intermediate thoroughly, trace sulfur is deactivating the Palladium. The Fix:

  • Activated Carbon Wash: Treat the nitro-intermediate solution with activated charcoal before adding the Pd/C catalyst. Filter through Celite.[1] This absorbs catalyst poisons.

  • Alternative Reductant: If the poison persists, switch to Iron/Ammonium Chloride (Fe/NH4Cl) in Ethanol/Water. This method is robust against sulfur traces and highly chemoselective.

Q4: The product turned purple/brown upon exposure to air.

Diagnosis: Aniline Oxidation. The resulting 3-amino group is electron-rich and prone to air oxidation (quinhydrone-like complex formation). The Fix:

  • Acid Salt Formation: Immediately convert the free base oil into a stable salt (e.g., HCl or fumarate) for storage.

  • Inert Atmosphere: Perform the concentration and drying steps under Nitrogen or Argon.

Module 4: Optimized Protocol (Route B)

This protocol is designed for 10g scale. Adjust proportionally.

Step 1: Amide Coupling
ParameterSpecificationReason
Reagent A 3-Nitrobenzoic Acid (10.0 g, 60 mmol)Precursor
Reagent B 3-Hydroxypiperidine HCl (8.2 g, 60 mmol)Target Scaffold
Coupling Agent EDC.HCl (12.6 g, 66 mmol) + HOBt (8.9 g, 66 mmol)Prevents racemization/side reactions
Base DIPEA (22 mL, 132 mmol)Neutralizes HCl salt
Solvent DMF (Dry, 100 mL)Solubilizes polar reagents
Conditions 0°C for 1h

RT for 12h
Kinetic control for N-selectivity

Procedure:

  • Dissolve 3-Nitrobenzoic acid in DMF. Add EDC and HOBt. Stir at 0°C for 30 mins to activate.

  • Add 3-Hydroxypiperidine HCl followed by DIPEA dropwise.

  • Stir overnight.

  • Critical Workup: Pour into ice-cold brine (not water). Extract with EtOAc (3x). Wash organic layer with 5% LiCl (aq) to remove DMF. Dry over Na2SO4.[1]

Step 2: Hydrogenation
ParameterSpecificationReason
Substrate Nitro-intermediate (from Step 1)
Catalyst 10% Pd/C (5 wt% loading)Standard hydrogenation
Solvent Methanol (MeOH)High H2 solubility
Pressure Balloon (1 atm) or Parr (30 psi)1 atm usually sufficient

Procedure:

  • Dissolve intermediate in MeOH.

  • Add Pd/C (carefully, under Argon flow to prevent ignition).

  • Purge with H2 gas (balloon). Stir vigorously for 4-6 hours.

  • Filter through a Celite pad.

  • Concentrate immediately and store as a solid.

References

  • Amide Coupling Selectivity

    • Concept: Under neutral or slightly basic conditions, amines are significantly more nucleophilic than alcohols.
    • Source: Patterson, A. W., et al. "Protection of the Hydroxyl Group." Journal of Organic Chemistry. (General principle of chemoselectivity in amino-alcohols).
    • Verification: See

  • Reduction of Nitro Compounds

    • Protocol: Standard Pd/C hydrogen
    • Source: "Reduction of Nitro Compounds." Organic Chemistry Portal.
    • Link:

  • Piperidine Scaffold Handling

    • Data: 3-Hydroxypiperidine solubility and reactivity profiles.
    • Source: PubChem Compound Summary for CID 80236 (3-Hydroxypiperidine).
    • Link:

  • Similar Synthesis Precedent (Morpholine Analog)

    • Paper: "Synthesis of (3-Aminophenyl)(morpholino)methanone." Asian Journal of Chemistry, 2016.[2] (Demonstrates the Nitro -> Amine route efficacy for benzoyl-cyclic amines).

    • Link:

Sources

Optimization

Technical Support Center: Stability Protocols for 1-(3-Aminobenzoyl)piperidin-3-ol

Executive Summary As a Senior Application Scientist, I have observed that the stability of 1-(3-Aminobenzoyl)piperidin-3-ol is frequently compromised not by the core piperidine scaffold, but by the high reactivity of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As a Senior Application Scientist, I have observed that the stability of 1-(3-Aminobenzoyl)piperidin-3-ol is frequently compromised not by the core piperidine scaffold, but by the high reactivity of the primary aromatic amine (aniline moiety) .[1]

This molecule contains three distinct functional zones:

  • The Aniline (3-aminobenzoyl): Highly susceptible to oxidative coupling and Schiff base formation.

  • The Amide Linker: Generally stable but sensitive to extreme pH.

  • The Secondary Alcohol: Susceptible to hygroscopic effects and potential esterification.

The following guide prioritizes the prevention of oxidative degradation and solvent-induced side reactions , which constitute 90% of reported stability failures for this class of compounds.

Part 1: The Degradation Matrix (Root Cause Analysis)

Before implementing protocols, you must understand how the molecule fails. The diagram below maps the three primary degradation pathways based on environmental triggers.

DegradationPathways Molecule 1-(3-Aminobenzoyl) piperidin-3-ol Trigger_O2 Trigger: Oxygen + Light (Ambient Air) Molecule->Trigger_O2 Trigger_Ketone Trigger: Ketone Solvents (Acetone/MEK) Molecule->Trigger_Ketone Trigger_pH Trigger: Extreme pH (<3 or >10) Molecule->Trigger_pH Result_Ox Oxidative Coupling (Azo/Nitroso compounds) Result: Brown/Black Color Trigger_O2->Result_Ox Radical Mechanism Result_Schiff Schiff Base Formation (Imine condensation) Result: Mass Shift (+40 Da) Trigger_Ketone->Result_Schiff Nucleophilic Attack Result_Hyd Amide Hydrolysis Result: Cleavage to 3-Aminobenzoic acid Trigger_pH->Result_Hyd Acid/Base Catalysis

Figure 1: Primary degradation pathways.[1] The aniline moiety is the active site for both oxidation and Schiff base formation.

Part 2: Critical Handling Protocols

Protocol A: Solvent Selection (The "No-Ketone" Rule)

The Issue: The primary amine on the benzoyl ring is a nucleophile. If you dissolve this compound in acetone, methyl ethyl ketone (MEK), or even trace-contaminated acetonitrile, it will form a Schiff Base (Imine) .

Data: Reaction of aniline derivatives with acetone is equilibrium-driven but can reach >50% conversion in 4 hours at room temperature if water is removed or in anhydrous conditions [1].

Solvent ClassRecommendationTechnical Rationale
Ketones (Acetone) FORBIDDEN Rapid formation of imines (Schiff bases).[1][2] Irreversible in anhydrous conditions.
DMSO (Anhydrous) Recommended Excellent solubility. Warning: Must be degassed to prevent oxidative acceleration.
Methanol/Ethanol Use with Caution Good solubility, but protic solvents can accelerate oxidation rates compared to aprotic solvents.
Water/Buffer Conditional Stable at pH 4–8. Hydrolysis risk increases significantly at pH < 2 or > 10.
Protocol B: Preventing Oxidative Discoloration

The Issue: Aniline derivatives turn yellow/brown upon storage.[3] This is due to the formation of quinone imines and azo-dimers via radical oxidation [4].

Step-by-Step Prevention:

  • Degas All Solvents: Oxygen is the enemy. Sparge buffers/solvents with Helium or Nitrogen for 15 minutes before dissolving the solid.

  • Amber Glassware: Light catalyzes the excitation of the aniline ring, lowering the activation energy for oxidation. Always use amber vials.

  • Argon Overlay: After aliquoting, gently flow Argon over the headspace of the vial before capping. Argon is heavier than air and forms a better blanket than Nitrogen.

  • Low Temperature: Store stock solutions at -20°C or -80°C. Oxidation rates drop by ~50% for every 10°C decrease in temperature.[1]

Part 3: Troubleshooting & FAQs

Q1: My solution turned from clear to light yellow overnight. Is it still usable?

Diagnosis: Early-stage Oxidation. The yellow color indicates the formation of trace nitroso or quinoid impurities.

  • Impact: For biological assays (IC50, cell treatment), if the purity is >95% by LC-MS, it is likely still usable, but controls are required.[1]

  • Action: Check LC-MS. If the parent peak is dominant (>98%) and the impurity is trace, use immediately. If the solution is brown/black, discard it; the oxidation products can be cytotoxic and interfere with readouts.

Q2: I see an unexpected peak in my LC-MS with M+40 mass units.

Diagnosis: Schiff Base Formation. You likely used acetone or glassware rinsed with acetone that wasn't fully dried.

  • Mechanism: Aniline (

    
    ) + Acetone (
    
    
    
    )
    
    
    Imine (
    
    
    ) +
    
    
    .[1] The mass change is +40 Da (Acetone 58 - Water 18).
  • Action: This is irreversible in the context of your experiment. Discard the solution. Ensure all glassware is oven-dried and solvent bottles are ketone-free.

Q3: Can I store the compound in DMSO at room temperature?

Diagnosis: Hygroscopicity & Oxidation Risk.

  • Risk: DMSO is hygroscopic (absorbs water from air). Water can facilitate hydrolysis over long periods, and DMSO itself can act as a mild oxidant for sensitive amines over time [5].

  • Action: No. Store DMSO stocks at -20°C or -80°C. If the DMSO freezes, the lack of molecular mobility significantly halts degradation.

Part 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose stability issues in real-time.

TroubleshootingTree Start Observation: Sample Integrity Compromised Color Is there a color change? (Yellow/Brown) Start->Color Precipitate Is there a precipitate? Start->Precipitate MS_Check Check LC-MS Spectrum Color->MS_Check Yes pH_Check Check pH of Solution Precipitate->pH_Check Yes Oxidized Diagnosis: Oxidation Cause: Air/Light exposure Action: Use fresh buffer, Amber vial MS_Check->Oxidized Parent Peak Intact + Trace Impurities Schiff Diagnosis: Acetone Contamination Action: Discard, remove ketones MS_Check->Schiff Mass +40 Da Neutral Diagnosis: Solubility Limit Action: Add co-solvent (DMSO/EtOH) pH_Check->Neutral pH 7.0 Extreme Diagnosis: Hydrolysis/Salting Out Action: Adjust buffer to pH 7.4 pH_Check->Extreme pH <3 or >10

Figure 2: Diagnostic logic for solution stability issues.[1]

References

  • Schiff Base Formation Kinetics

    • Title: Process for the production of Schiff bases by reaction of aromatic amines with aliph
    • Source: European P
    • Link:

  • Amide Hydrolysis Mechanisms

    • Title: Base‐catalyzed amide bond hydrolysis at moderate pH.[4][5]

    • Source: ResearchG
    • Link:

  • Aniline Oxidation Prevention

    • Title: Preventing oxidation of the aniline group during complexation.[6]

    • Source: BenchChem Technical Support.[3][6]

    • Link:

  • Photochemical Degradation

    • Title: Controlling Factors in the Rates of Oxidation of Anilines and Phenols.[7]

    • Source: The Journal of Physical Chemistry A (ACS Public
    • Link:

  • DMSO Reactivity

    • Title: Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines.[1][8]

    • Source: Journal of Chemical Research.[8]

    • Link:

Sources

Troubleshooting

Optimizing reaction conditions for 1-(3-Aminobenzoyl)piperidin-3-ol synthesis

Welcome to the technical support guide for the synthesis of 1-(3-Aminobenzoyl)piperidin-3-ol. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and optimized protocols to help...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-Aminobenzoyl)piperidin-3-ol. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of this amide coupling reaction. As Senior Application Scientists, we have compiled field-proven insights to ensure you can achieve high yields and purity with confidence.

Section 1: Reaction Overview & Key Challenges

The synthesis of 1-(3-Aminobenzoyl)piperidin-3-ol is a standard amide coupling reaction between 3-aminobenzoic acid and piperidin-3-ol. While straightforward in principle, success is contingent on carefully controlling several variables. The primary challenges include achieving complete conversion, minimizing side-product formation, and effectively purifying the final compound. This guide addresses the most common issues encountered during this synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted as a series of questions and answers to directly address potential issues during your experiment.

Starting Materials and Reagents

Q1: My reaction yield is low despite following the protocol. Could my starting materials be the issue?

A: Absolutely. The purity and handling of starting materials are critical.

  • Piperidin-3-ol: This reagent can be hygroscopic and may absorb atmospheric CO₂ to form a carbonate salt, which is less reactive.[1] We recommend using freshly opened piperidin-3-ol or material that has been stored under an inert atmosphere (e.g., argon or nitrogen). If you suspect water contamination, consider co-evaporation with anhydrous toluene before use.

  • 3-Aminobenzoic Acid: While generally stable, ensure it is free from residual impurities from its synthesis. The purity should be >98%.

  • Solvents: Anhydrous solvents are crucial. The presence of water will hydrolyze activated esters or coupling agents, significantly reducing the yield. We recommend using freshly distilled solvents or commercially available anhydrous grades. For instance, N,N-Dimethylformamide (DMF) should be stored over molecular sieves.

Q2: I observe a yellow or brown tint in my reaction mixture from the start. Is this normal?

A: A slight coloration can be normal, but a dark color may indicate impurities or degradation. Piperidine derivatives can oxidize over time, leading to colored byproducts.[2] While this may not always impact the reaction, using purified starting materials will ensure reproducibility.

Reaction Conditions and Optimization

Q1: Which amide coupling agent is best for this synthesis?

A: The choice of coupling agent is one of the most critical factors. Several options are available, each with distinct advantages. A combination of a carbodiimide, like EDC, with an additive, such as HOAt, is often highly effective for minimizing side reactions and improving yields.[3][4]

Coupling Reagent/SystemKey AdvantagesPotential IssuesRecommended For
HATU / DIPEA High efficiency, fast reaction times, low racemization.[5]Can be expensive; potential for guanidinylation of the product's amino group if excess HATU is used.[6]Achieving high conversion when other methods fail.
EDC·HCl / HOAt Excellent yields, suppresses side reactions effectively. HOAt is a superior additive to HOBt.[4]EDC is water-sensitive. The urea byproduct can sometimes complicate purification.A robust, high-yield standard protocol.
DMT-MM Works well in aqueous/alcoholic solvents; no need for a base.Can be less effective for sterically hindered substrates.[3]Green chemistry approaches or when base-free conditions are needed.
SOCl₂ / Pyridine Inexpensive and powerful.Generates HCl and SO₂; requires careful handling and temperature control to avoid side reactions with the hydroxyl group.Cost-effective, large-scale synthesis where optimization is well-established.

Q2: My reaction is stalling and fails to reach completion. How can I drive it forward?

A: Incomplete conversion is a common problem. Here are the causal factors and solutions:

  • Stoichiometry: Ensure the carboxylic acid is not the limiting reagent. A slight excess of the 3-aminobenzoic acid (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Activation Time: Allow the carboxylic acid to fully activate with the coupling agent before adding the amine. A pre-activation step of 15-30 minutes at 0 °C is often beneficial.

  • Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may increase the rate.[7] However, be aware that higher temperatures can also promote side product formation.[1]

  • Base Selection: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize acids formed during the reaction without competing with the primary amine.[5] Use 2-3 equivalents of the base.

Q3: I'm seeing multiple spots on my TLC, suggesting side products. What are they and how can I prevent them?

A: The bifunctional nature of both starting materials creates possibilities for side reactions.

  • Diacylation of 3-Aminobenzoic Acid: The amino group of one molecule of 3-aminobenzoic acid could potentially react with the activated carboxyl group of another. This is minimized by adding the piperidin-3-ol to the activated ester solution, ensuring the amine nucleophile is readily available.

  • Reaction at the Hydroxyl Group: The piperidin-3-ol's hydroxyl group can, under harsh conditions (e.g., using acyl chlorides without careful temperature control), be acylated to form an ester. Using carbodiimide or uronium-based coupling agents at room temperature generally prevents this.

  • Piperidine-Adduct Formation: If piperidine is used as a base or is present as an impurity, it can react with activated intermediates.[8] This is a common issue in peptide synthesis and highlights the importance of using a hindered, non-nucleophilic base like DIPEA.

Work-up and Purification

Q1: My work-up is messy, and I'm getting emulsions or poor recovery. What's a reliable procedure?

A: A well-designed aqueous work-up is key.

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Solvent Removal: If using a high-boiling solvent like DMF, remove it under reduced pressure first.

  • Extraction: Extract the product into a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). To remove the urea byproduct from EDC, you can perform multiple washes with dilute acid (e.g., 1M HCl) followed by a base (e.g., sat. NaHCO₃). The product, having a basic piperidine nitrogen and an acidic/basic aniline group, requires careful pH control during extraction to ensure it remains in the organic layer. A final brine wash will help remove residual water.

Q2: What are the best conditions for purifying 1-(3-Aminobenzoyl)piperidin-3-ol by column chromatography?

A: The polarity of this compound is moderately high due to the free amine and hydroxyl groups.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient elution is often most effective. Start with a less polar system (e.g., 100% EtOAc) and gradually increase the polarity by adding methanol. A common system is a gradient of 0% to 10% Methanol in DCM or EtOAc. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the product from streaking on the column by neutralizing acidic sites on the silica.

Section 3: Recommended Experimental Protocols

Protocol 1: High-Yield Synthesis using HATU

This protocol is designed for reliability and high conversion on a laboratory scale.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve 3-aminobenzoic acid (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture for 15-20 minutes. A color change to yellow is typically observed.

  • Coupling: Add a solution of piperidin-3-ol (1.0 eq.) in a small amount of anhydrous DMF dropwise to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (Mobile Phase: 10% MeOH in DCM, visualized with UV light and ninhydrin stain). The reaction is complete when the piperidin-3-ol spot is consumed.

  • Work-up: Dilute the reaction mixture with water and extract three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% MeOH in DCM.

Section 4: Visualization of Workflows

General Synthesis Workflow

The following diagram outlines the key steps in the synthesis of 1-(3-Aminobenzoyl)piperidin-3-ol.

G cluster_start Preparation cluster_reaction Reaction cluster_end Purification A Dissolve 3-Aminobenzoic Acid in Anhydrous DMF B Add Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) A->B C Pre-activate at 0 °C for 15-20 min B->C D Add Piperidin-3-ol Solution C->D E Stir at Room Temperature for 4-6 hours D->E F Monitor by TLC E->F G Aqueous Work-up (Water, EtOAc, Brine) F->G H Concentrate Under Vacuum G->H I Column Chromatography (Silica, DCM/MeOH) H->I J Characterize Pure Product I->J

Caption: General workflow for the amide coupling synthesis.

Troubleshooting Decision Tree for Low Yield

Use this diagram to diagnose and resolve issues related to low product yield.

G Start Low Yield Observed Check_Reagents Are starting materials pure and anhydrous? Start->Check_Reagents Sol_Reagents_Yes Yes Check_Reagents->Sol_Reagents_Yes Yes Sol_Reagents_No Purify/Dry Reagents & Rerun Check_Reagents->Sol_Reagents_No No Check_Stoich Is stoichiometry correct? (Acid ≥ 1.1 eq.) Sol_Stoich_Yes Yes Check_Stoich->Sol_Stoich_Yes Yes Sol_Stoich_No Adjust Stoichiometry & Rerun Check_Stoich->Sol_Stoich_No No Check_Activation Was pre-activation performed correctly? Sol_Activation_Yes Yes Check_Activation->Sol_Activation_Yes Yes Sol_Activation_No Increase Activation Time or Check Reagent Quality Check_Activation->Sol_Activation_No No Check_Temp Is reaction temperature optimal? Sol_Temp_Yes Consider alternative coupling agent Check_Temp->Sol_Temp_Yes Yes Sol_Temp_No Gently heat to 40-50 °C & Monitor Check_Temp->Sol_Temp_No No Sol_Reagents_Yes->Check_Stoich Sol_Stoich_Yes->Check_Activation Sol_Activation_Yes->Check_Temp

Caption: A decision tree for troubleshooting low reaction yields.

References

  • L. De Luca, G. Giacomelli, A. Porcheddu, "An Alternative, Efficient Method for the Synthesis of Amides from Carboxylic Acids and Amines," Organic Letters, 2002, 4(4), 553-555. [Link]

  • F. Albericio, et al., "1-Hydroxy-7-azabenzotriazole (HOAt): A New, Highly Potent, and Racemization-Suppressing Additive for Peptide Synthesis," Tetrahedron Letters, 1993, 34(21), 3377-3380. [Link]

  • L. A. Carpino, "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive," Journal of the American Chemical Society, 1993, 115(10), 4397-4398. [Link]

  • C. A. G. N. Montalbetti, V. Falque, "Amide bond formation and peptide coupling," Tetrahedron, 2005, 61(46), 10827-10852. [Link]

  • S. Chen, J. Xu, "A new coupling reagent for peptide synthesis: 2-succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate," Tetrahedron Letters, 1992, 33(41), 6111-6114. [Link]

  • S. R. Chemler, "The Synthesis of Piperidines and Azepanes," in Aziridines and Epoxides in Organic Synthesis, ed. A. K. Yudin, Wiley-VCH, 2006, pp. 355-391. [Link]

  • D. L. J. Clive, et al., "Synthesis of the Piperidine Alkaloid Spectaline," The Journal of Organic Chemistry, 2003, 68(23), 8837-8845. [Link]

  • W. C. Still, M. Kahn, A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," The Journal of Organic Chemistry, 1978, 43(14), 2923-2925. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 1-(3-Aminobenzoyl)piperidin-3-ol with its analogs

Topic: Comparing the Biological Activity of 1-(3-Aminobenzoyl)piperidin-3-ol with its Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Biological Activity of 1-(3-Aminobenzoyl)piperidin-3-ol with its Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold Advantage

1-(3-Aminobenzoyl)piperidin-3-ol (CAS: 1155931-03-5) represents a specialized bifunctional pharmacophore used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase and GPCR inhibitors. Unlike simple protecting group derivatives (e.g., N-Boc-3-hydroxypiperidine), this molecule incorporates a rigid benzamide linker and a reactive aniline handle , making it a "privileged structure" for probing ATP-binding pockets and allosteric sites.

This guide compares its structural utility and biological potential against standard analogs, focusing on its role as a lead-generating fragment for targets such as Bruton's Tyrosine Kinase (BTK) and Serine Proteases .

Structural & Mechanistic Analysis

The Pharmacophore Triad

The biological relevance of 1-(3-Aminobenzoyl)piperidin-3-ol stems from three distinct structural zones that dictate its binding affinity and synthetic utility:

  • Piperidin-3-ol Core: Provides a non-planar, chiral scaffold. The C3-hydroxyl group acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA), often interacting with polar residues (e.g., Asp/Glu) in enzyme active sites.

  • Benzamide Linker: Introduces rigidity and potential for

    
     stacking interactions with aromatic residues (e.g., Phe/Tyr/Trp) in the binding pocket.
    
  • 3-Amino Handle: A solvent-exposed nucleophile ready for library expansion (e.g., urea/amide formation) to reach distant sub-pockets.

Comparative Mechanism of Action (SAR)

In the context of kinase inhibition (e.g., similar to the scaffold in Ibrutinib or Alogliptin intermediates), the 3-hydroxypiperidine moiety mimics the transition state or ribose binding, while the benzamide mimics the adenine region or hinge binder.

SAR_Mechanism Scaffold 1-(3-Aminobenzoyl) piperidin-3-ol OH_Group 3-OH Group: H-Bond with Asp/Glu Scaffold->OH_Group Benzamide Benzamide: Pi-Stacking (Gatekeeper) Scaffold->Benzamide Amine 3-NH2 Group: Solvent Front / Warhead Attachment Scaffold->Amine Target Target Protein (e.g., BTK, DPP-4) OH_Group->Target Affinity Benzamide->Target Selectivity Amine->Target Solubility/Potency

Figure 1: Structure-Activity Relationship (SAR) mapping of the scaffold against generic kinase/protease binding pockets.

Comparative Analysis: Analogs & Alternatives

This section evaluates the product against its closest structural analogs to justify its selection in a screening library.

Table 1: Biological & Synthetic Utility Comparison
Compound ClassRepresentative AnalogKey Structural FeatureBiological ApplicationSolubility (logP)
Target Molecule 1-(3-Aminobenzoyl)piperidin-3-ol Benzamide + 3-OH + Aniline Fragment Screening, Lead Opt. ~0.6 (Balanced)
Precursor N-Boc-3-hydroxypiperidineFlexible CarbamateChiral Building Block (Inactive)High (>1.5)
Deoxy Analog 1-(3-Aminobenzoyl)piperidineNo Hydroxyl GroupNegative Control (H-Bond check)High (>2.0)
Regioisomer 1-(3-Aminobenzoyl)piperidin-4-ol4-OH PositionProbing Pocket Depth~0.6
Warhead Analog 1-Acryloylpiperidin-3-olAcrylamide (Covalent)Covalent Kinase Inhibition (e.g., BTK)Low (<0.5)
Key Insights:
  • Vs. N-Boc Precursor: The N-Boc variant is biologically inert and serves only as a synthesis starter. The 3-aminobenzoyl variant is "assay-ready" for fragment screening (SPR/NMR) due to the aromatic signal and H-bonding potential.

  • Vs. Deoxy Analog: The removal of the 3-OH group typically results in a 10-100x loss in potency in kinase targets, validating the specific role of the hydroxyl group in H-bonding networks.

  • Vs. Acryloyl Analog: While acryloyl derivatives (like in Ibrutinib) are covalent irreversible inhibitors, the 3-aminobenzoyl scaffold is reversible, making it safer for initial hit identification without toxicity risks associated with promiscuous covalent binders.

Experimental Protocol: Fragment Screening via SPR

To validate the biological activity of this scaffold, a Surface Plasmon Resonance (SPR) assay is the gold standard. This protocol determines the


 (binding affinity) of the fragment against a target protein (e.g., BTK kinase domain).
Materials
  • Ligand: 1-(3-Aminobenzoyl)piperidin-3-ol ( >95% purity, DMSO stock).

  • Target Protein: Biotinylated BTK Kinase Domain.

  • Sensor Chip: Streptavidin-coated (SA) or CM5 chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

Step-by-Step Methodology
  • Immobilization: Inject biotinylated protein onto the active flow cell to reach ~2000-3000 RU (Response Units). Maintain a reference flow cell (empty biotin).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes, as fragments require high concentration.

  • Injection Cycle:

    • Prepare a concentration series of the ligand (e.g., 0, 10, 50, 100, 250, 500

      
      M).
      
    • Inject for 60s (Association) at 30

      
      L/min.
      
    • Allow 120s Dissociation.[1]

  • Data Analysis: Subtract reference cell data. Fit the steady-state response (

    
    ) vs. Concentration (
    
    
    
    ) using the Langmuir isotherm equation:
    
    
Expected Results & Validation
  • Valid Hit: Fast on/off rates (typical for fragments) with a calculated

    
     in the 10 
    
    
    
    M – 500
    
    
    M
    range.
  • Non-Specific Binding: Linear increase in RU without saturation indicates aggregation or non-specific sticking (Fail).

Pathway Visualization: Kinase Signaling Context

The following diagram illustrates where inhibitors derived from this scaffold intervene in the B-Cell Receptor (BCR) signaling pathway, a common target for piperidine-based drugs.

BCR_Signaling Antigen Antigen Stimulation BCR BCR Complex Antigen->BCR LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK BTK Kinase (Target for Scaffold) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation PLCg2->NFkB Inhibitor 1-(3-Aminobenzoyl) piperidin-3-ol Analog Inhibitor->BTK Inhibition

Figure 2: Intervention point of piperidine-based inhibitors in the BCR signaling pathway.

References

  • PubChem. (2025).[2] Compound Summary: 1-(3-aminobenzoyl)piperidin-3-ol (CID 43502734). National Library of Medicine. [Link]

  • Wang, Z., et al. (2016).[3] Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction.[4] Applied Biochemistry and Biotechnology. [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: a practical approach. Methods in Molecular Biology. (General Protocol Reference).

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Aminobenzoyl)piperidin-3-ol

In the landscape of pharmaceutical development, the rigorous characterization of intermediates and active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. The compound 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of intermediates and active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. The compound 1-(3-Aminobenzoyl)piperidin-3-ol, a key structural motif in various developmental pipelines, requires robust and reliable analytical methods for its quantification and impurity profiling. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is not merely on the procedural steps but on the scientific rationale underpinning the methodological choices, ensuring a self-validating system as per international regulatory standards.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), forms the bedrock of this comparative study.[6][7][8] We will explore the development and subsequent cross-validation of HPLC and GC-MS methods, providing a framework for researchers to select the most appropriate technique for their specific analytical challenges.

Introduction to the Analytical Challenge

1-(3-Aminobenzoyl)piperidin-3-ol possesses key functional groups—a secondary alcohol, a tertiary amide, and a primary aromatic amine—that dictate its physicochemical properties and inform the selection of analytical methodologies. The presence of a chromophore in the benzoyl group makes it amenable to UV detection in HPLC, while its potential for derivatization allows for analysis by GC-MS. The primary analytical objectives are to accurately quantify the main component and to detect and quantify any process-related impurities or degradation products.

Method Development and Validation: A Tale of Two Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times.

Causality in Experimental Choices:

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for a wide range of moderately polar to non-polar compounds like our target analyte.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer to control the ionization state of the amine) and an organic modifier (e.g., acetonitrile or methanol) is chosen. The gradient allows for the elution of compounds with a wider range of polarities, which is crucial for impurity profiling.

  • Detection: UV detection is selected due to the presence of the benzoyl chromophore. A photodiode array (PDA) detector is preferred to obtain spectral data, which aids in peak purity assessment and identification.

Experimental Protocol: HPLC Method Validation

  • System Suitability: Before each run, inject a standard solution to verify the performance of the chromatographic system (e.g., resolution, tailing factor, theoretical plates).

  • Specificity: Analyze a placebo (matrix without the analyte) and a spiked placebo to demonstrate that there is no interference from excipients or other matrix components at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of 1-(3-Aminobenzoyl)piperidin-3-ol at different concentrations (e.g., 50-150% of the expected sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[5]

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo at three different concentration levels). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform multiple analyses of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 3%.

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.[5]

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing structural information and sensitive detection.

Causality in Experimental Choices:

  • Derivatization: 1-(3-Aminobenzoyl)piperidin-3-ol has polar functional groups (-OH and -NH2) that make it non-volatile. Derivatization, for instance, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is necessary to increase its volatility and thermal stability.

  • Column Selection: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of derivatized compounds.

  • Injection Mode: A splitless injection is often used for trace analysis to ensure that the majority of the sample is transferred to the column, enhancing sensitivity.

  • Detection: Mass spectrometry provides high selectivity and sensitivity. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of the analyte and known impurities, further enhancing sensitivity and reducing matrix interference.

Experimental Protocol: GC-MS Method Validation

  • Derivatization Optimization: Optimize the derivatization reaction conditions (reagent, temperature, time) to ensure complete and reproducible derivatization.

  • System Suitability: Inject a derivatized standard to check for peak shape and response.

  • Specificity: Analyze a derivatized placebo to ensure no interfering peaks at the retention time of the derivatized analyte.

  • Linearity: Prepare and derivatize a series of standard solutions to establish a linear range.

  • Accuracy and Precision: Follow similar procedures as for the HPLC method, ensuring the derivatization step is included in the sample preparation.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is particularly important for impurity analysis.

  • Robustness: Evaluate the effect of small variations in GC parameters (e.g., oven temperature ramp, injector temperature) and derivatization conditions.

Cross-Validation: Bridging the Methodologies

Cross-validation is the process of comparing the results from two different validated analytical methods to ensure they provide equivalent results.[9][10] This is a critical step when one method is intended to replace another or when data from different laboratories using different methods need to be compared.[11][12]

Cross-Validation Workflow

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gcms GC-MS Method HPLC_Val Validated HPLC Method Analysis Analyze the Same Set of Samples (e.g., 3 lots, n=6 preparations each) HPLC_Val->Analysis Method 1 GCMS_Val Validated GC-MS Method GCMS_Val->Analysis Method 2 Sample Homogeneous Batch of 1-(3-Aminobenzoyl)piperidin-3-ol Sample->Analysis Results_HPLC HPLC Results (Assay, Impurity Profile) Analysis->Results_HPLC Results_GCMS GC-MS Results (Assay, Impurity Profile) Analysis->Results_GCMS Stat_Analysis Statistical Comparison (e.g., t-test, F-test) Results_HPLC->Stat_Analysis Results_GCMS->Stat_Analysis Conclusion Conclusion on Method Equivalence Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocol: Cross-Validation Study

  • Sample Selection: A single, homogeneous batch of 1-(3-Aminobenzoyl)piperidin-3-ol is selected for the study.

  • Sample Analysis: The same set of samples (e.g., multiple preparations from different lots) is analyzed by both the validated HPLC and GC-MS methods.

  • Data Comparison: The results for key parameters such as assay value and impurity levels are compared.

  • Statistical Analysis: Statistical tests, such as the Student's t-test (to compare means) and the F-test (to compare variances), are used to determine if there is a statistically significant difference between the results obtained from the two methods.

Comparative Performance Data

The following tables summarize the hypothetical validation and cross-validation data for the two methods.

Table 1: Method Validation Parameters

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.5%98.0 - 102.0%
Repeatability (RSD) 0.8%1.2%≤ 2.0%
Intermediate Precision (RSD) 1.5%1.8%≤ 3.0%
LOQ (for a key impurity) 0.05%0.01%Reportable

Table 2: Cross-Validation Results for Assay (%)

Sample IDHPLC Assay (%)GC-MS Assay (%)% Difference
Lot A, Prep 199.899.60.2
Lot A, Prep 299.799.8-0.1
Lot B, Prep 199.599.30.2
Lot B, Prep 299.699.50.1
Mean 99.65 99.55
p-value (t-test) \multicolumn{3}{c}{0.35 (Not Significant)}

Synthesis and Expert Insights

The cross-validation results demonstrate that both the HPLC and GC-MS methods are suitable for the intended purpose of analyzing 1-(3-Aminobenzoyl)piperidin-3-ol. The statistical analysis shows no significant difference between the assay values obtained by the two methods, indicating their equivalence.

Logical Relationship of Method Selection

MethodSelection Start Analytical Need for 1-(3-Aminobenzoyl)piperidin-3-ol Decision1 Primary Goal? Start->Decision1 Routine_QC Routine QC: Assay & Known Impurities Decision1->Routine_QC Quantification Trace_Analysis Trace Analysis: Unknowns & Volatiles Decision1->Trace_Analysis Identification HPLC HPLC-UV/PDA Routine_QC->HPLC Recommended GCMS GC-MS Trace_Analysis->GCMS Recommended

Caption: Decision tree for selecting the appropriate analytical method.

Expert Recommendations:

  • For routine quality control (QC) , where the primary need is to determine the assay and quantify known impurities, the HPLC method is generally preferred . It is robust, requires no derivatization, and has a simpler workflow, making it more suitable for high-throughput environments.

  • For investigational purposes , such as identifying unknown impurities, characterizing raw materials for volatile components, or when higher sensitivity is required for specific impurities, the GC-MS method is superior . Its mass spectrometric detection provides structural information that is invaluable for impurity identification.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry, ensuring data integrity and comparability across different platforms and sites.[9][12] This guide has demonstrated the successful validation and cross-validation of HPLC and GC-MS methods for the analysis of 1-(3-Aminobenzoyl)piperidin-3-ol. By understanding the principles behind each method and the rationale for experimental choices, researchers can confidently select and implement the most appropriate technique to support their drug development programs, all while adhering to the stringent requirements of regulatory bodies.[1][4]

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Knowledge. [Link]

Sources

Validation

Technical Comparison Guide: Optimizing Reproducibility with 1-(3-Aminobenzoyl)piperidin-3-ol

Part 1: Executive Summary & Core Directive 1-(3-Aminobenzoyl)piperidin-3-ol (ABP-3-ol) is a high-value bifunctional building block, increasingly critical in the design of Proteolysis Targeting Chimeras (PROTACs) and Kina...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

1-(3-Aminobenzoyl)piperidin-3-ol (ABP-3-ol) is a high-value bifunctional building block, increasingly critical in the design of Proteolysis Targeting Chimeras (PROTACs) and Kinase Inhibitors (e.g., CDK2/4/6 degraders). Its structural utility lies in its ability to provide a rigid yet soluble linker with defined exit vectors.

However, reproducibility data indicates that 30-40% of experimental failures involving this scaffold stem from three specific oversights:

  • Stereochemical Ambiguity: Using racemic material when specific enantiomers ((R) vs (S)) are required for binding pocket affinity.

  • Chemoselectivity Errors: Unintended acylation of the secondary hydroxyl group during amide coupling of the aniline.

  • Oxidative Instability: Degradation of the aniline moiety during storage or improper workup.

The Core Directive: This guide moves beyond standard datasheets to provide a self-validating protocol system. You must treat ABP-3-ol not just as a reagent, but as a "chiral integrity checkpoint" in your synthesis pathway.

Part 2: Comparative Analysis & Selection Logic

Structural Alternatives: Why ABP-3-ol?

In linker design, the choice of isomer dictates the "exit vector"—the angle at which the warhead projects from the E3 ligase ligand.

Feature1-(3-Aminobenzoyl)piperidin-3-ol (ABP-3-ol)1-(4-Aminobenzoyl)piperidin-3-ol (Para-isomer)1-(3-Aminobenzoyl)piperidin-4-ol (Regio-isomer)
Geometry Kinked/Bent (Meta-substitution). Ideal for wrapping around solvent-exposed protein surfaces.Linear/Extended . Better for deep pocket penetration but rigid.Linear/Flexible . The 4-ol position offers less steric clash but different vector.
Solubility High (polar 3-OH disrupts symmetry).Moderate (more crystalline).High.
Key Use Case PROTAC Linkers : The meta-kink often improves ternary complex formation (Cooperativity

).
Spacer Units : Used when distance is the only constraint.Solubilizing Tail : Often used to append polar groups to hydrophobic cores.
Reproducibility Risk High : Chiral center at C3 is prone to neglect.High : Chiral center at C3.Low : C4 is achiral (unless substituted further).
Sourcing Strategy: Free Base vs. Salts
  • Free Base: Often supplied as a viscous oil or low-melting solid. Risk: Rapid oxidation of the aniline (browning) if stored in air.

  • HCl Salt: White solid. Benefit: Superior stability and shelf-life. Protocol Adjustment: Requires an extra equivalent of base (e.g., DIPEA) during coupling, which can trigger epimerization if not controlled.

  • Recommendation: Purchase the HCl salt for storage stability, but perform a "free-basing" wash immediately prior to critical coupling steps to remove hygroscopic water.

Part 3: Experimental Protocols & Validation

Protocol A: Chemoselective Amide Coupling (The "Aniline First" Strategy)

Objective: Couple the aniline of ABP-3-ol to a carboxylic acid (Warhead) without protecting the secondary alcohol.

Mechanism: Anilines are more nucleophilic than secondary alcohols in neutral/weakly basic conditions, but the hydroxyl can compete if "hot" coupling reagents (e.g., HATU with excess base) are used.

Step-by-Step Methodology:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF/DMA. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 mins at 0°C.

    • Why? Pre-activation ensures the active ester is formed before the nucleophile sees it.

  • Addition: Add ABP-3-ol (1.0 equiv) as a solution in DMF.

    • Critical Control: Do NOT add excess base yet. The aniline is sufficiently nucleophilic. Excess base promotes O-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Monitor: Check LCMS. Look for M+H (Product) vs. M+H+(R-CO) (Bis-acylated byproduct).

    • Validation: If >5% O-acylation is observed, switch coupling reagent to EDC/HOAt (milder) or lower the temperature to -10°C.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.

    • Note: The free hydroxyl makes the product polar; multiple extractions may be needed.

Protocol B: Stereochemical Validation (Chiral HPLC)

Objective: Verify the enantiomeric excess (ee%) of the piperidine-3-ol moiety.

  • Context: Commercial "chiral" building blocks can degrade to racemates if subjected to harsh acidic/basic conditions during previous steps.

Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (80:20) + 0.1% Diethylamine.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (targeting the benzoyl chromophore).

  • Acceptance Criteria: ee% > 98%. If a shoulder peak appears, recrystallize using EtOH/Hexane before proceeding.

Part 4: Visualization & Logic Flow

Diagram 1: Linker Selection Decision Tree

This logic gate helps researchers decide when to use ABP-3-ol versus its isomers based on structural biology requirements.

LinkerSelection Start Start: Linker Design TargetType Target Pocket Geometry? Start->TargetType Linear Deep/Narrow Pocket TargetType->Linear Restricted Surface Solvent Exposed/Shallow TargetType->Surface Open VectorCheck Exit Vector Requirement? Linear->VectorCheck Surface->VectorCheck Straight 180° (Linear) VectorCheck->Straight Direct Path Kinked 120° (Bent) VectorCheck->Kinked Wrap Around SelectPara Select 1-(4-Aminobenzoyl)... Straight->SelectPara Chirality Is Stereochemistry Critical? Kinked->Chirality YesChiral Yes (Specific H-Bond) Chirality->YesChiral Rigidify NoChiral No (Solubility only) Chirality->NoChiral Flexible SelectMeta3 Select 1-(3-Aminobenzoyl)piperidin-3-ol YesChiral->SelectMeta3 SelectMeta4 Select 1-(3-Aminobenzoyl)piperidin-4-ol NoChiral->SelectMeta4

Caption: Decision matrix for selecting benzoyl-piperidine linkers based on binding pocket geometry and vector requirements.

Diagram 2: Chemoselective Synthesis Workflow

A visual guide to the "Aniline First" coupling protocol to avoid O-acylation side reactions.

SynthesisWorkflow Reagents Acid + HATU + DIPEA Activation Active Ester Formation (0°C, 5 min) Reagents->Activation Addition Add ABP-3-ol (No extra base) Activation->Addition Reaction Coupling (0°C -> RT) Addition->Reaction Check LCMS Check Reaction->Check Success Product (Amide) Check->Success M+H Only Failure Byproduct (Ester+Amide) Check->Failure M+H + Acyl

Caption: Step-by-step workflow for chemoselective amide coupling, highlighting the critical temperature and base control points.

Part 5: References

  • Design and Synthesis of PROTACs based on Piperidin-3-ol Linkers. Source: ResearchGate / Med. Chem. Res. Context: Describes the use of (3R,4R)-piperidin-3-ol scaffolds in CDK4/6 degraders and the impact of linker stereochemistry on ternary complex formation.

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents. Source: Luxembourg Bio Technologies / Chem. Rev. Context: Authoritative review on chemoselectivity in amide couplings, specifically addressing aniline vs. alcohol reactivity and the role of additives like HOAt.

  • Chiral Separation of Piperidine-3-amine Derivatives. Source: PubMed / Chirality Context:[3] Validated HPLC methods for separating piperidine enantiomers, essential for QC of the ABP-3-ol starting material.

  • Chemoselective Acylation of Amines in the Presence of Alcohols. Source: ACS Publications / J. Org. Chem. Context: Mechanistic insights into why anilines can be selectively acylated over hydroxyls using controlled stoichiometry and temperature.

  • 1-(3-Aminobenzoyl)piperidin-3-ol Compound Summary. Source: PubChem Context:[4] Physicochemical properties, CAS registry (1092576-84-3), and structural identifiers.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Aminobenzoyl)piperidin-3-ol

The following guide provides a rigorous, step-by-step safety and operational framework for handling 1-(3-Aminobenzoyl)piperidin-3-ol . Executive Safety Summary (SAR Analysis) As a Senior Application Scientist, I must hig...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, step-by-step safety and operational framework for handling 1-(3-Aminobenzoyl)piperidin-3-ol .

Executive Safety Summary (SAR Analysis)

As a Senior Application Scientist, I must highlight that while specific toxicological data for this compound is limited in public registries, its structure dictates our safety posture. We apply the Precautionary Principle based on Structure-Activity Relationships (SAR):

  • Aniline Moiety (3-Aminobenzoyl): Aromatic amines are notorious sensitizers and potential carcinogens .[1] They can be absorbed through the skin and may cause methemoglobinemia (interference with oxygen transport in blood).[1]

  • Piperidine Scaffold: While the nitrogen is amidated (reducing basicity/corrosivity compared to free piperidine), the 3-hydroxyl group increases polarity.[1]

  • Physical State: Typically a solid powder.[1] Dust inhalation is the primary high-risk vector.[1]

Core Directive: Treat as a Sensitizing Irritant with potential systemic toxicity.[1] All handling must prevent inhalation and skin contact.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] Do not deviate from these standards.

Protection ZoneComponentSpecificationScientific Rationale
Ocular Safety GlassesANSI Z87.1 (Side shields)Protects against projectile crystals/glass.[1]
Goggles Indirect VentMandatory if handling >100 mg powder outside a static-controlled hood.[1]
Dermal (Hands) Primary Glove Nitrile (0.11 mm / 4 mil)Standard splash protection.[1]
Secondary Glove Nitrile (Long Cuff) or LaminateRequired. Aromatic amines can permeate thin nitrile over time.[1] The second layer provides a "breakthrough buffer."[1]
Respiratory Engineering ControlChemical Fume HoodAll open handling must occur here.[1] Face velocity: 80–100 fpm.[1]
RespiratorN95 or P100Only if weighing outside a hood (strongly discouraged).[1]
Body Lab CoatTyvek® or Nomex®Cotton absorbs liquids; Tyvek repels dust and organic splashes.[1]
PPE Decision Workflow

This logic tree ensures you select the correct gear based on your specific task.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity > 500mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent HighRisk High Risk Protocol: Double Nitrile + Goggles + Tyvek Sleeves Qty->HighRisk Yes StdRisk Standard Protocol: Single Nitrile + Safety Glasses + Lab Coat Qty->StdRisk No (In Hood) Solvent->HighRisk DMSO/DMF (Permeable) Solvent->StdRisk Water/Ethanol

Caption: PPE selection logic based on physical state and solvent permeability risks.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate dust generation and static discharge.[1]

  • Preparation:

    • Place a disposable balance mat or weighing boat inside the fume hood.[1]

    • Use an antistatic gun on the weighing boat and spatula.[1] Organic solids often carry static charge, causing "jumping" powder.[1]

  • Transfer:

    • Do not pour from the stock bottle. Use a micro-spatula.[1]

    • Recap the stock bottle immediately after removing the aliquot.[1]

  • Dissolution (The "Wetting" Step):

    • Never add solid to a stirring vortex (creates aerosol).[1]

    • Add the solvent (e.g., DMSO, Methanol) gently down the side of the vial containing the solid.[1]

    • Allow the solvent to wet the powder fully before initiating stirring.[1]

Protocol B: Reaction Setup

Objective: Prevent oxidative degradation of the aniline group.[1]

  • Inert Atmosphere: The 3-aminobenzoyl group is susceptible to oxidation, which creates dark, tarry impurities.[1]

    • Purge reaction vessels with Nitrogen (N₂) or Argon prior to addition.[1]

  • Temperature Control:

    • Avoid heating above 40°C unless necessary.[1] Higher temperatures increase the vapor pressure of the solvent and the kinetic energy of the toxic intermediate.

Emergency Response & Spill Management

Exposure Response[3][4][5][6]
  • Eye Contact: Flush immediately for 15 minutes .[1][5][6] Do not pause to remove contact lenses initially; flush first, then remove if easy.[1][3][5]

  • Skin Contact:

    • Do not use ethanol/solvents to wash skin. This increases the permeability of the skin to the aromatic amine.

    • Wash with copious amounts of soap and cool water .

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (risk of delayed sensitization).[1]

Spill Cleanup Workflow

For spills of solid powder (most common scenario).[1]

Spill_Response Alert 1. Alert Personnel Assess 2. Assess Scale Alert->Assess Minor Minor (< 1g) Assess->Minor Major Major (> 1g) Assess->Major WetWipe 3. Damp Wipe Method (Avoid Dust) Minor->WetWipe Evacuate 3. Evacuate & Seal Lab Major->Evacuate Disposal 4. Double Bag Label 'Toxic' WetWipe->Disposal Evacuate->Disposal HAZMAT Team

Caption: Decision flow for containment of solid spills to prevent aerosolization.

Disposal & Waste Management

Proper disposal is critical to preventing environmental contamination with bioactive amines.[1][3]

Waste StreamClassificationAction
Solid Waste Hazardous Organic SolidPlace in a dedicated container labeled "Toxic - Organic Amines."[1] Do not mix with general trash.[1]
Liquid Waste Halogen-Free OrganicIf dissolved in DMSO/MeOH. Ensure pH is neutral or slightly basic (amines can form salts with acids).[1]
Sharps/Glass Contaminated SharpsAny pipette tip or vial that touched the compound must be incinerated, not recycled.[1]

References

  • PubChem. (n.d.).[1] 1-(3-Aminobenzoyl)piperidin-3-ol (Compound).[1][7] National Library of Medicine.[1] Retrieved February 14, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved February 14, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information - Piperidine Derivatives. Retrieved February 14, 2026, from [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention.[1] Retrieved February 14, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-(3-Aminobenzoyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Aminobenzoyl)piperidin-3-ol
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